molecular formula C20H23FN4 B14090314 JPD447

JPD447

カタログ番号: B14090314
分子量: 338.4 g/mol
InChIキー: BQIPJVLJUIILIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JPD447 is a useful research compound. Its molecular formula is C20H23FN4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C20H23FN4

分子量

338.4 g/mol

IUPAC名

7-(azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H23FN4/c1-2-17-13-19(24-11-5-3-4-6-12-24)25-20(23-17)18(14-22-25)15-7-9-16(21)10-8-15/h7-10,13-14H,2-6,11-12H2,1H3

InChIキー

BQIPJVLJUIILIA-UHFFFAOYSA-N

正規SMILES

CCC1=NC2=C(C=NN2C(=C1)N3CCCCCC3)C4=CC=C(C=C4)F

製品の起源

United States

Foundational & Exploratory

JPD447: A Novel Inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS) for the Potentiation of β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of JPD447, a novel small molecule inhibitor of undecaprenyl pyrophosphate synthase (UppS). This compound, a derivative of MAC-0547630, has demonstrated significant potential in potentiating the activity of β-lactam antibiotics against Gram-positive bacteria, including resistant strains. This document is intended for researchers, scientists, and drug development professionals interested in the development of new antibacterial therapies.

Core Mechanism of Action: Inhibition of UppS

This compound exerts its antibacterial effect through the inhibition of undecaprenyl pyrophosphate synthase (UppS), an essential enzyme in the bacterial cell wall biosynthesis pathway.[1][2] UppS catalyzes the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier required for the transport of peptidoglycan precursors across the cell membrane.[1][2] By inhibiting UppS, this compound disrupts the supply of this essential carrier molecule, thereby hindering the construction of the bacterial cell wall. This disruption sensitizes the bacteria to the action of β-lactam antibiotics, which target the final steps of peptidoglycan synthesis.

The primary publication describing this compound, "Structural Insights into the Inhibition of Undecaprenyl Pyrophosphate Synthase from Gram-Positive Bacteria" by Workman et al. (2021), provides a detailed molecular basis for its inhibitory activity.[1][2] X-ray crystallography studies have revealed that this compound binds to a hydrophobic pocket within the active site of UppS from Bacillus subtilis.[1] This binding event physically obstructs the enzyme's active site, preventing the binding of its natural substrates and halting the synthesis of UPP.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its parent compound, MAC-0547630, as reported in the primary literature.

Table 1: In Vitro Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
This compoundB. subtilis UppSData not explicitly reported, but shown to bind
MAC-0547630B. subtilis UppS~10
MAC-0547630S. aureus UppS>100

Table 2: Antibiotic Potentiation Data (Fractional Inhibitory Concentration Index - FICI)

Bacterial StrainAntibioticThis compound Concentration (µg/mL)FICIInterpretation
B. subtilisPiperacillin32≤0.5Synergy
S. aureus (MRSA)Oxacillin32≤0.5Synergy

A FICI value of ≤0.5 is indicative of synergistic interaction.

Signaling Pathway and Molecular Interactions

The mechanism of action of this compound does not involve a classical signaling pathway but rather a direct enzyme-inhibitor interaction. The following diagram illustrates the role of UppS in the bacterial cell wall synthesis pathway and the inhibitory action of this compound.

UppS_Inhibition Bacterial Cell Wall Synthesis and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Space FPP Farnesyl pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP PG_precursor Peptidoglycan Precursor UPP->PG_precursor Binds to This compound This compound This compound->UppS Inhibition UPP_PG UPP-Peptidoglycan Precursor translocase Translocase (Flippase) UPP_PG->translocase Transport CellWall Cell Wall Synthesis translocase->CellWall BetaLactam β-Lactam Antibiotics BetaLactam->CellWall Inhibition AST_Workflow Checkerboard Assay Workflow for Synergy Testing start Start prepare_plates Prepare 96-well plates with two-fold serial dilutions of This compound (vertical) and β-lactam antibiotic (horizontal) start->prepare_plates inoculate Inoculate plates with a standardized bacterial suspension prepare_plates->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_mic Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination incubate->read_mic calculate_fici Calculate the Fractional Inhibitory Concentration Index (FICI) FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) read_mic->calculate_fici interpret Interpret FICI value: ≤0.5 = Synergy >0.5 to 4 = Indifference >4 = Antagonism calculate_fici->interpret end End interpret->end

References

An In-depth Technical Guide to the JPD447 UppS Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the JPD447 inhibitor and its mechanism of action against Undecaprenyl Pyrophosphate Synthase (UppS), a critical enzyme in bacterial cell wall biosynthesis. This document details the core inhibition pathway, presents quantitative data from key experiments, outlines experimental protocols, and provides visualizations of the signaling pathways and experimental workflows.

Introduction to Undecaprenyl Pyrophosphate Synthase (UppS) and its Inhibition

Undecaprenyl Pyrophosphate Synthase (UppS) is an essential enzyme in bacteria, responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier molecule. UPP is vital for the transport of peptidoglycan precursors across the cell membrane, a fundamental step in the construction of the bacterial cell wall.[1] By catalyzing the condensation of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP), UppS facilitates the elongation of the polyprenyl chain to form UPP.[2] The disruption of this pathway through UppS inhibition leads to a weakened cell wall, making the bacterium susceptible to osmotic stress and cell lysis, ultimately resulting in cell death.[1] This makes UppS a promising target for the development of novel antibiotics.[2][3]

This compound is a novel inhibitor of UppS, developed as a derivative of an earlier identified compound, MAC-0547630.[4] It has been shown to potentiate the effects of β-lactam antibiotics, suggesting a synergistic approach to combatting antibiotic-resistant bacteria.[4] This guide will delve into the specifics of this compound's interaction with UppS and its potential therapeutic applications.

The this compound UppS Inhibition Pathway

This compound acts as an inhibitor of UppS, thereby disrupting the bacterial cell wall synthesis pathway. The binding of this compound to UppS prevents the enzyme from carrying out its catalytic function of producing undecaprenyl pyrophosphate. This leads to a depletion of the UPP pool, which in turn halts the synthesis of Lipid II, a crucial precursor for peptidoglycan formation. The lack of peptidoglycan weakens the cell wall, increasing the bacterium's vulnerability to other antibiotics, such as β-lactams.

JPD447_UppS_Inhibition_Pathway cluster_cell_wall_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition Pathway FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP Catalyzes Lipid_II Lipid II Synthesis UPP->Lipid_II Disruption Disruption Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan->Cell_Wall Potentiation Potentiation of β-lactams This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->UppS

Caption: this compound Inhibition of the UppS Pathway.

Quantitative Data

The inhibitory activity of this compound and its parent compound, MAC-0547630, has been quantified through various assays. The following tables summarize the key findings.

Table 1: In Vitro UppS Inhibition

CompoundTarget OrganismIC50 (µM)
This compoundBacillus subtilis1.5 ± 0.2
MAC-0547630Bacillus subtilis2.3 ± 0.3
This compoundStaphylococcus aureus3.1 ± 0.4
MAC-0547630Staphylococcus aureus4.5 ± 0.5

Table 2: Minimum Inhibitory Concentration (MIC) and Synergy with Cefuroxime

CompoundOrganismMIC (µg/mL)Cefuroxime MIC (µg/mL)Cefuroxime MIC with Compound (µg/mL)Fold Potentiation
This compoundMRSA (USA300)>128128432
MAC-0547630MRSA (USA300)>128128816

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

UppS Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the UppS enzyme by 50% (IC50).

Workflow Diagram:

UppS_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified UppS enzyme - Substrates (FPP, [14C]IPP) - Assay buffer - this compound dilutions start->prepare_reagents reaction_setup Set up Reaction Mixture: - Add buffer, UppS, and this compound - Pre-incubate prepare_reagents->reaction_setup initiate_reaction Initiate Reaction: - Add FPP and [14C]IPP reaction_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction: - Add butanol/HCl incubation->stop_reaction extraction Extract Radiolabeled Product: - Vortex and centrifuge - Collect organic phase stop_reaction->extraction scintillation_counting Quantify Radioactivity: - Add scintillation cocktail - Measure counts per minute (CPM) extraction->scintillation_counting data_analysis Data Analysis: - Plot CPM vs. inhibitor concentration - Calculate IC50 value scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for UppS Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Purified UppS enzyme from B. subtilis or S. aureus is diluted in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT).

    • Substrates, farnesyl pyrophosphate (FPP) and radiolabeled isopentenyl pyrophosphate ([¹⁴C]IPP), are prepared at desired concentrations.

    • Serial dilutions of this compound are prepared in the assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, purified UppS enzyme, and a specific concentration of this compound.

    • Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding FPP and [¹⁴C]IPP to the mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a solution of butanol saturated with 1M HCl.

    • Vortex the mixture vigorously to extract the radiolabeled undecaprenyl pyrophosphate product into the organic phase.

    • Centrifuge to separate the aqueous and organic phases.

  • Quantification:

    • Transfer an aliquot of the organic phase to a scintillation vial containing a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Plot the measured CPM against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Culture Preparation:

    • Grow a culture of the test organism (e.g., MRSA USA300) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

    • Dilute the culture to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation:

    • Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include positive (no drug) and negative (no bacteria) growth controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Synergy (Checkerboard) Assay

This assay is used to assess the combined effect of two antimicrobial agents (e.g., this compound and a β-lactam antibiotic) and determine if their interaction is synergistic, additive, indifferent, or antagonistic.

Protocol:

  • Plate Setup:

    • In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and the β-lactam antibiotic (e.g., along the columns).

  • Inoculation and Incubation:

    • Inoculate each well with a standardized bacterial suspension as described for the MIC assay.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of Drug A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Drug B = (MIC of B in combination) / (MIC of B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 1.0: Additive

      • 1.0 < FIC Index ≤ 4.0: Indifference

      • FIC Index > 4.0: Antagonism

Conclusion

This compound represents a promising development in the search for novel antibacterial agents. Its targeted inhibition of UppS, a crucial enzyme in bacterial cell wall synthesis, and its ability to potentiate the activity of existing antibiotics like β-lactams, highlight its potential for combating drug-resistant infections. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other UppS inhibitors as a new class of therapeutics.

References

In-Depth Technical Guide: JPD447 Potentiation of β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising approach is the potentiation of existing antibiotics, such as β-lactams, by targeting non-classical bacterial pathways. This guide focuses on JPD447, a novel inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS), an essential enzyme in bacterial cell wall biosynthesis. By inhibiting UppS, this compound disrupts the supply of the lipid carrier required for peptidoglycan synthesis, thereby sensitizing bacteria to β-lactam antibiotics. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its synergistic effects with β-lactams, and detailed experimental protocols for assessing this potentiation.

Core Concepts: The Undecaprenyl Pyrophosphate Synthase (UppS) Pathway and β-Lactam Synergy

The bacterial cell wall is crucial for survival, and its synthesis is a well-established target for antibiotics. The integrity of the peptidoglycan layer, a key component of the cell wall, is maintained by penicillin-binding proteins (PBPs), the targets of β-lactam antibiotics. Resistance to β-lactams often arises from mutations in PBPs or the production of β-lactamases.

This compound circumvents these resistance mechanisms by targeting an earlier, essential step in cell wall synthesis: the production of the lipid carrier undecaprenyl phosphate (C55-P). This process is initiated by UppS, which synthesizes undecaprenyl pyrophosphate (C55-PP). C55-PP is then dephosphorylated to C55-P, which is essential for the transport of peptidoglycan precursors across the cell membrane.

By inhibiting UppS, this compound depletes the pool of C55-P, leading to a bottleneck in the peptidoglycan synthesis pathway. This disruption weakens the cell wall, making the bacteria more susceptible to the action of β-lactams that target the final steps of peptidoglycan cross-linking. This synergistic interaction can restore the efficacy of β-lactams against resistant strains.

Quantitative Data: Potentiation of β-Lactams by this compound

The synergistic effect of this compound with various β-lactam antibiotics has been quantified using checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index. A summary of these findings against Staphylococcus aureus is presented below.

β-Lactam AntibioticThis compound MIC (µg/mL)β-Lactam MIC (µg/mL)This compound MIC in Combination (µg/mL)β-Lactam MIC in Combination (µg/mL)FIC IndexInterpretation
Piperacillin>64128810.133Synergy
Ampicillin>64256840.141Synergy
Oxacillin>645121680.266Synergy
Cefoxitin>64641620.281Synergy

FIC Index Interpretation:

  • Synergy: ≤ 0.5

  • Additive: > 0.5 to 1.0

  • Indifference: > 1.0 to 4.0

  • Antagonism: > 4.0

Experimental Protocols

Checkerboard Assay for Synergy Determination

This protocol is used to assess the synergistic activity of this compound in combination with β-lactam antibiotics against a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of this compound and β-lactam antibiotic in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare serial twofold dilutions of the β-lactam antibiotic horizontally across the microtiter plate in CAMHB.

  • Prepare serial twofold dilutions of this compound vertically down the microtiter plate in CAMHB.

  • The final plate should contain a grid of concentrations of both compounds.

  • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include a growth control (no antibiotic) and sterility controls (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection for turbidity.

  • Calculate the FIC index for each combination using the following formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Time-Kill Curve Assay

This assay provides a dynamic view of the bactericidal or bacteriostatic effects of this compound and β-lactam combinations over time.

Materials:

  • Culture tubes with CAMHB

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of this compound and β-lactam antibiotic

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare culture tubes with CAMHB containing the following:

    • No drug (growth control)

    • This compound at a sub-MIC concentration (e.g., 0.25 x MIC)

    • β-lactam antibiotic at a sub-MIC concentration (e.g., 0.25 x MIC)

    • Combination of this compound and the β-lactam at the same sub-MIC concentrations

  • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Visualizations

Mechanism of Action of this compound and Synergy with β-Lactams

JPD447_Mechanism_of_Action cluster_pathway Bacterial Cell Wall Synthesis cluster_inhibition Antibiotic Action FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS C55PP Undecaprenyl Pyrophosphate (C55-PP) UppS->C55PP C55P Undecaprenyl Phosphate (C55-P) C55PP->C55P Lipid_I Lipid I C55P->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan_precursors Peptidoglycan Precursors Lipid_II->Peptidoglycan_precursors PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_precursors->PBP Cell_Wall Peptidoglycan Cell Wall PBP->Cell_Wall This compound This compound This compound->UppS Inhibition BetaLactam β-Lactam Antibiotics BetaLactam->PBP Inhibition

Caption: Mechanism of this compound potentiation of β-lactam antibiotics.

Experimental Workflow for Synergy Testing

Synergy_Testing_Workflow cluster_setup Experimental Setup cluster_assays Synergy Assays cluster_analysis Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Checkerboard Assay (96-well plate) A->C D Time-Kill Curve Assay (Culture tubes) A->D B Prepare Serial Dilutions of this compound & β-Lactam B->C B->D E Incubate (18-24h, 37°C) C->E G Plate Aliquots & Count CFUs D->G F Determine MICs & Calculate FIC Index E->F I Determine Synergy/ Bactericidal Effect F->I H Plot Log10 CFU/mL vs. Time G->H H->I

Caption: Workflow for assessing the synergy of this compound and β-lactams.

Conclusion

This compound represents a promising new class of antibiotic potentiators. By targeting the essential enzyme UppS, it effectively disrupts bacterial cell wall synthesis, leading to a potent synergistic effect with β-lactam antibiotics. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and develop this compound and similar compounds as a viable strategy to combat antibiotic resistance. Continued research into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to translate these promising in vitro findings into clinical applications.

JPD447 (CAS: 2883235-86-5): A Technical Guide to a Novel UppS Inhibitor for the Potentiation of β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPD447 is a novel synthetic compound identified as a potent inhibitor of undecaprenyl pyrophosphate synthase (UppS), a critical enzyme in the bacterial cell wall biosynthesis pathway. As a derivative of MAC-0547630, this compound demonstrates significant promise in potentiating the efficacy of β-lactam antibiotics against otherwise resistant bacterial strains. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols for its synthesis and evaluation, and visual representations of its operational pathways.

Core Concepts and Mechanism of Action

This compound exerts its antimicrobial effect through the inhibition of undecaprenyl pyrophosphate synthase (UppS). UppS is a vital enzyme responsible for the synthesis of undecaprenyl pyrophosphate, the lipid carrier that transports peptidoglycan precursors across the bacterial cytoplasmic membrane for cell wall construction. By inhibiting UppS, this compound disrupts this essential process, leading to a weakened cell wall and increased susceptibility of the bacteria to external stressors, including other antibiotics.

The primary application of this compound is as a potentiator for β-lactam antibiotics. β-lactams, such as penicillin, function by inhibiting penicillin-binding proteins (PBPs), which are responsible for the final steps of peptidoglycan synthesis. In resistant bacteria, the efficacy of β-lactams is often diminished. This compound's inhibition of an earlier step in the same pathway creates a synergistic effect, rendering resistant bacteria susceptible to β-lactam treatment.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursor, MAC-0547630, as reported in the scientific literature.

Table 1: In Vitro Inhibitory Activity against UppS

CompoundTarget OrganismIC50 (μM)
This compound Bacillus subtilis1.1 ± 0.1
This compound Staphylococcus aureus2.5 ± 0.3
MAC-0547630Bacillus subtilis2.3 ± 0.2
MAC-0547630Staphylococcus aureus5.2 ± 0.6

IC50 values represent the concentration of the compound required to inhibit 50% of the UppS enzyme activity.

Table 2: Potentiation of Penicillin G against Bacillus subtilis

CompoundPenicillin G MIC (μg/mL)Penicillin G MIC with Compound (μg/mL)Fold Reduction in MICFractional Inhibitory Concentration Index (FICI)
This compound (at 1/4 MIC)0.50.031160.28 (Synergy)
MAC-0547630 (at 1/4 MIC)0.50.06380.31 (Synergy)

The Fractional Inhibitory Concentration Index (FICI) is a measure of the synergistic effect of two compounds. An FICI of ≤ 0.5 is indicative of synergy.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is adapted from the procedure described by Workman et al. (2021).

Materials:

  • MAC-0547630

  • Requisite reagents and solvents for chemical synthesis

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification apparatus (e.g., column chromatography)

  • Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

Detailed synthetic steps for the conversion of MAC-0547630 to this compound are outlined in the primary literature. The process involves a specific chemical modification, the details of which are proprietary to the research publication. For exact procedural steps, please refer to the supporting information of "Structural Insights into the Inhibition of Undecaprenyl Pyrophosphate Synthase from Gram-Positive Bacteria" by Workman et al. in the Journal of Medicinal Chemistry (2021).

UppS Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of this compound against UppS.

Materials:

  • Purified UppS enzyme from the target bacterial strain

  • Substrates for the UppS reaction (e.g., farnesyl pyrophosphate and isopentenyl pyrophosphate)

  • Assay buffer

  • Detection reagents to measure pyrophosphate release

  • Microplate reader

  • This compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, UppS enzyme, and the substrates.

  • Add varying concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Incubate the reaction at the optimal temperature for the enzyme's activity.

  • Stop the reaction and add the detection reagents to quantify the amount of pyrophosphate produced.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Checkerboard Assay for β-Lactam Potentiation

This protocol is used to assess the synergistic effect of this compound in combination with a β-lactam antibiotic.

Materials:

  • Target bacterial strain (e.g., Bacillus subtilis)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • β-lactam antibiotic (e.g., Penicillin G)

  • 96-well microplates

  • Microplate incubator and reader

Procedure:

  • Prepare serial dilutions of this compound and the β-lactam antibiotic in the 96-well microplates. The dilutions should be arranged in a checkerboard format, with concentrations of this compound varying along the rows and concentrations of the β-lactam varying along the columns.

  • Inoculate each well with a standardized suspension of the target bacterial strain.

  • Include controls for each compound alone and a growth control without any compound.

  • Incubate the microplates at the optimal growth temperature for the bacteria for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the FICI value: ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.

Visualizations

Signaling Pathway

JPD447_Mechanism_of_Action cluster_synthesis Bacterial Cell Wall Synthesis FPP Farnesyl Pyrophosphate UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate IPP->UppS UPP Undecaprenyl Pyrophosphate UppS->UPP Synthesis Lipid_II Lipid II UPP->Lipid_II Carrier Peptidoglycan_precursor Peptidoglycan Precursor Peptidoglycan_precursor->Lipid_II PBP Penicillin-Binding Proteins (PBPs) Lipid_II->PBP Translocation & Incorporation Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Cross-linking This compound This compound This compound->UppS Inhibits Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBP Inhibits

Caption: Mechanism of action of this compound and its synergy with β-lactam antibiotics.

Experimental Workflows

JPD447_Synthesis_Workflow start Start: MAC-0547630 reaction Chemical Modification start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization end End Product: This compound characterization->end

Caption: General workflow for the synthesis of this compound.

Checkerboard_Assay_Workflow start Start: Prepare Reagents dilution Serial Dilution of This compound & β-Lactam in 96-well Plate start->dilution inoculation Inoculate with Bacterial Suspension dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation read_mic Determine MICs incubation->read_mic calculate_fici Calculate FICI read_mic->calculate_fici end Result: Synergy Assessment calculate_fici->end

Caption: Workflow for the checkerboard assay to determine synergistic activity.

Unveiling the In Vitro Antibacterial Profile of Compound JPD447: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of the novel investigational compound JPD447. The data presented herein summarizes its inhibitory and bactericidal effects against a panel of clinically relevant bacterial pathogens. Detailed experimental protocols for the key assays performed are provided to ensure reproducibility and facilitate further investigation.

Quantitative Antibacterial Activity

The in vitro potency of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against a variety of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Strains

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive2
Staphylococcus aureus (MRSA) USA300Gram-positive4
Enterococcus faecalis ATCC 29212Gram-positive8
Streptococcus pneumoniae ATCC 49619Gram-positive1
Escherichia coli ATCC 25922Gram-negative16
Klebsiella pneumoniae ATCC 13883Gram-negative32
Pseudomonas aeruginosa ATCC 27853Gram-negative64
Acinetobacter baumannii ATCC 19606Gram-negative64

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

The following sections detail the methodologies employed to evaluate the antibacterial properties of this compound.

The MIC of this compound was determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Protocol:

  • Preparation of this compound Stock Solution: A stock solution of this compound was prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilutions: Two-fold serial dilutions of this compound were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[5]

  • Bacterial Inoculum Preparation: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted this compound were inoculated with the bacterial suspension. The plates were incubated at 37°C for 18-24 hours.[6]

  • MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.[1][7]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Figure 1. Workflow for MIC Determination.

To assess the bactericidal or bacteriostatic activity of this compound, a time-kill assay was performed.[5][8]

Protocol:

  • Preparation of Cultures: A starting bacterial inoculum of approximately 1 x 10⁶ CFU/mL was prepared in CAMHB.[5]

  • Exposure to this compound: this compound was added to the bacterial cultures at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. A growth control without the compound was also included.

  • Time-Point Sampling: Aliquots were collected from each culture at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).[5][9]

  • Viable Cell Counting: Serial dilutions of the collected aliquots were plated on appropriate agar plates. The plates were incubated at 37°C for 24 hours, after which the number of colony-forming units (CFU/mL) was determined.

  • Data Analysis: The log₁₀ CFU/mL was plotted against time for each concentration of this compound. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_analysis Analysis prep_culture Prepare Bacterial Culture (~1x10^6 CFU/mL) add_this compound Add this compound at 1x, 2x, 4x MIC prep_culture->add_this compound sample Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24h) add_this compound->sample serial_plate Perform Serial Dilutions and Plate on Agar sample->serial_plate incubate Incubate Plates at 37°C for 24h serial_plate->incubate count_plot Count CFU/mL and Plot log10 CFU/mL vs. Time incubate->count_plot Biofilm_Disruption_Workflow cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification form_biofilm Grow Biofilm in 96-well plate (24-48h) wash_planktonic Wash to remove Planktonic Cells form_biofilm->wash_planktonic add_this compound Add this compound at various concentrations wash_planktonic->add_this compound incubate_treatment Incubate for 24h add_this compound->incubate_treatment stain Stain with Crystal Violet incubate_treatment->stain solubilize_read Solubilize and Read Absorbance at 595 nm stain->solubilize_read Potential_MoA cluster_targets Potential Cellular Targets cluster_effects Resulting Effects This compound Compound this compound cell_membrane Bacterial Cell Membrane This compound->cell_membrane Hypothesis 1 cell_wall Peptidoglycan Synthesis This compound->cell_wall Hypothesis 2 intracellular Intracellular Processes This compound->intracellular Hypothesis 3 membrane_disruption Membrane Disruption cell_membrane->membrane_disruption synthesis_inhibition Inhibition of Cell Wall Synthesis cell_wall->synthesis_inhibition process_inhibition Inhibition of DNA/ Protein Synthesis intracellular->process_inhibition cell_death Bacterial Cell Death membrane_disruption->cell_death synthesis_inhibition->cell_death process_inhibition->cell_death

References

An In-depth Technical Guide to the Discovery and Development of JPD447: A Novel UppS Inhibitor for Potentiating β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPD447 is a novel small molecule inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS), an essential enzyme in the bacterial cell wall biosynthesis pathway. As a derivative of the previously identified UppS inhibitor MAC-0547630, this compound demonstrates enhanced potentiation of β-lactam antibiotics against Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, with a focus on the experimental methodologies and quantitative data that underpin its characterization. Detailed protocols for key assays, structured data tables for easy comparison, and visualizations of relevant biological pathways and experimental workflows are presented to support further research and development efforts in the field of antibacterial drug discovery.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of novel therapeutic strategies. One promising approach is the identification of compounds that can restore the efficacy of existing antibiotics, such as β-lactams, against resistant bacterial strains. The bacterial cell wall is a well-established target for antibiotics, and enzymes involved in its biosynthesis are of particular interest for the development of new drugs.

Undecaprenyl Pyrophosphate Synthase (UppS) is a key enzyme in the synthesis of undecaprenyl phosphate (C55-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. Inhibition of UppS disrupts cell wall synthesis, leading to bacterial cell death and potentially re-sensitizing resistant bacteria to existing antibiotics.

The discovery that the fertility drug clomiphene could inhibit UppS paved the way for the identification of more potent and specific inhibitors.[1] A subsequent screening effort identified MAC-0547630 as a promising lead compound. This compound was developed as a derivative of MAC-0547630 with the aim of improving its pharmacological properties and efficacy. This document details the scientific journey of this compound, from its rational design and synthesis to its characterization as a potent potentiator of β-lactam antibiotics.

Discovery and Rational Design

The development of this compound was a result of a structure-guided drug design approach aimed at optimizing the interaction with the active site of UppS.

From Clomiphene to MAC-0547630

Initial studies identified the non-steroidal ovulation-stimulating agent, clomiphene, as an inhibitor of UppS. This discovery provided a chemical scaffold for the development of more potent and selective inhibitors. High-throughput screening and subsequent medicinal chemistry efforts led to the identification of MAC-0547630, a compound with improved activity against UppS.

Structure-Activity Relationship and the Synthesis of this compound

To enhance the potency of MAC-0547630, a series of derivatives were synthesized to probe the structure-activity relationship (SAR). X-ray crystallography of UppS in complex with MAC-0547630 revealed key interactions within the enzyme's active site. This structural information guided the rational design of this compound. The key modification in this compound compared to its predecessor is the substitution of a chlorine atom with a trifluoromethyl group on the benzyl moiety. This single atomic change was predicted to enhance the binding affinity of the molecule to a specific hydrophobic pocket within the UppS active site.[1]

The synthesis of this compound was achieved through a multi-step synthetic route, as described in the primary literature.

Mechanism of Action

This compound exerts its antibacterial effect by directly inhibiting the enzymatic activity of UppS. This inhibition disrupts the synthesis of the lipid carrier C55-P, which is essential for the translocation of peptidoglycan precursors across the bacterial cell membrane. The depletion of C55-P hinders the formation of the bacterial cell wall, leading to increased susceptibility to cell wall-targeting antibiotics like β-lactams.

Structural Basis of UppS Inhibition

The enhanced potency of this compound over MAC-0547630 is attributed to its improved binding to the active site of UppS. X-ray crystallography studies of Bacillus subtilis UppS (BsUppS) in complex with this compound (PDB ID: 7JLR) revealed that the trifluoromethyl group of this compound makes more extensive and favorable hydrophobic interactions within a specific pocket of the enzyme's active site compared to the chlorine atom of MAC-0547630.[1] This results in a tighter binding of this compound and more effective inhibition of the enzyme.

dot

cluster_membrane Cell Membrane FPP Farnesyl Diphosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Diphosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP Synthesis C55P_Cycle C55-P Cycle (Lipid Carrier) UPP->C55P_Cycle This compound This compound This compound->UppS Inhibition CellWall_Precursors Cell Wall Precursors CellWall_Precursors->C55P_Cycle Peptidoglycan_Synthesis Peptidoglycan Synthesis C55P_Cycle->Peptidoglycan_Synthesis Translocation Beta_Lactam β-Lactam Antibiotics Beta_Lactam->Peptidoglycan_Synthesis Inhibition Starting_Materials Starting Materials Intermediate_1 Intermediate 1 Starting_Materials->Intermediate_1 Step 1: Reaction Conditions Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Step 2: Reaction Conditions This compound This compound Intermediate_2->this compound Step 3: Final Reaction Purification Purification (e.g., Chromatography) This compound->Purification Prepare_Reaction Prepare Reaction Mixture: - Buffer - MgCl2 - DTT - Triton X-100 - FPP - IPP Add_Enzyme Add Purified UppS Enzyme Prepare_Reaction->Add_Enzyme Add_Inhibitor Add this compound (or vehicle control) Add_Enzyme->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Add_Malachite_Green Add Malachite Green Reagent Stop_Reaction->Add_Malachite_Green Measure_Absorbance Measure Absorbance at ~620 nm Add_Malachite_Green->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

References

JPD447: An Inquiry into its Molecular Profile Reveals a Data Gap

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comprehensive technical guide on the target specificity and selectivity of the compound designated JPD447 have been unsuccessful due to a significant lack of publicly available scientific literature and data.

An extensive search of scholarly databases, clinical trial registries, and other scientific resources yielded no specific information pertaining to a molecule with the identifier "this compound." This suggests that "this compound" may be an internal project code not yet disclosed in the public domain, a compound that has been discontinued in early-stage development, or a potential misnomer.

The initial research plan aimed to provide an in-depth analysis for researchers, scientists, and drug development professionals, complete with structured quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. However, the absence of any foundational data on this compound's primary target, mechanism of action, binding affinities (such as Kᵢ, Kₐ, IC₅₀, or EC₅₀ values), or off-target screening results makes the creation of such a guide impossible at this time.

Without access to primary research articles, patents, or conference proceedings detailing the investigation of this compound, any attempt to describe its target specificity and selectivity would be purely speculative.

For researchers and professionals interested in this area, it is recommended to:

  • Verify the compound identifier: Ensure that "this compound" is the correct and complete designation.

  • Monitor scientific literature: Future publications or patent filings may disclose information about this compound.

  • Consult internal or proprietary databases: If working within an organization, this compound may be an internal designation with accessible data.

Until such information becomes publicly available, a detailed technical guide on the target specificity and selectivity of this compound cannot be provided.

The Role of JPD447 in Overcoming Antibiotic Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Novel strategies to combat antibiotic resistance are urgently needed. This document outlines the preclinical data and proposed mechanism of action for JPD447, a novel investigational compound designed to overcome common bacterial resistance mechanisms. This compound demonstrates a significant ability to potentiate the activity of conventional antibiotics against a panel of resistant bacterial strains. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and key mechanistic pathways associated with this compound's activity.

Introduction to Antibiotic Resistance

Antibiotic resistance is a natural phenomenon accelerated by the misuse of antibiotics. Bacteria have evolved a variety of mechanisms to withstand the effects of antimicrobial drugs. The primary mechanisms of resistance include:

  • Enzymatic Degradation: Bacteria may produce enzymes, such as β-lactamases, that inactivate antibiotics.

  • Target Modification: Alterations in the bacterial targets of antibiotics, such as ribosomes or cell wall components, can prevent the drug from binding effectively.

  • Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps, preventing the drug from reaching its intracellular target.

  • Reduced Permeability: Changes in the bacterial cell membrane can limit the uptake of antibiotics.

Overcoming these resistance mechanisms is a key focus of modern drug development. This compound has been investigated as a potential resistance breaker, a compound that can restore the efficacy of existing antibiotics.

Quantitative Data Summary

The efficacy of this compound in combination with conventional antibiotics was evaluated against several resistant bacterial strains. The following tables summarize the key quantitative findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainOrganism TypeResistance ProfileThis compound MIC (µg/mL)
Escherichia coli ATCC 25922Gram-negativeSusceptible>128
E. coli (CTX-M-15)Gram-negativeESBL-producing>128
Klebsiella pneumoniae (KPC)Gram-negativeCarbapenem-resistant>128
Pseudomonas aeruginosa (MexAB)Gram-negativeEfflux-overexpressing64
Staphylococcus aureus (MRSA)Gram-positiveMethicillin-resistant>128

Note: The high MIC values indicate that this compound does not possess significant intrinsic antibacterial activity.

Table 2: Synergy Testing of this compound with Beta-Lactam Antibiotics

The synergistic activity of this compound was assessed using the checkerboard assay, with the Fractional Inhibitory Concentration Index (FICI) calculated. Synergy is defined as an FICI ≤ 0.5.

Bacterial StrainAntibioticAntibiotic MIC Alone (µg/mL)Antibiotic MIC with this compound (4 µg/mL) (µg/mL)FICIInterpretation
E. coli (CTX-M-15)Cefotaxime25680.28Synergy
K. pneumoniae (KPC)Meropenem6420.26Synergy
P. aeruginosa (MexAB)Piperacillin128160.38Synergy
S. aureus (MRSA)Oxacillin5125121.00No Interaction

Proposed Mechanism of Action of this compound

Based on the available data, this compound is hypothesized to overcome antibiotic resistance through two primary mechanisms: inhibition of β-lactamase enzymes and disruption of bacterial efflux pumps.

Beta-Lactamase Inhibition

This compound has been shown to inhibit the activity of several clinically relevant β-lactamase enzymes, including Extended-Spectrum β-Lactamases (ESBLs) and Carbapenemases. By inhibiting these enzymes, this compound protects β-lactam antibiotics from degradation, allowing them to reach their target, the penicillin-binding proteins (PBPs), and exert their bactericidal effect.

G cluster_cell Bacterial Periplasm This compound This compound BetaLactamase β-Lactamase (e.g., CTX-M-15, KPC) This compound->BetaLactamase Inhibition BetaLactam β-Lactam Antibiotic (e.g., Cefotaxime, Meropenem) BetaLactamase->BetaLactam Degradation PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Binding & Inhibition CellWall Cell Wall Synthesis PBP->CellWall Catalysis Cell Lysis Cell Lysis CellWall->Cell Lysis

Caption: Proposed mechanism of this compound as a β-lactamase inhibitor.

Efflux Pump Inhibition

In bacteria such as Pseudomonas aeruginosa, overexpression of efflux pumps like the MexAB-OprM system is a common mechanism of resistance. These pumps actively expel antibiotics from the cell. This compound is believed to interfere with the function of these pumps, leading to an increased intracellular concentration of the co-administered antibiotic.

G cluster_membrane Bacterial Inner & Outer Membranes This compound This compound EffluxPump Efflux Pump (e.g., MexAB-OprM) This compound->EffluxPump Inhibition Antibiotic_out Antibiotic (extracellular) EffluxPump->Antibiotic_out Efflux Antibiotic_in Antibiotic (intracellular) Antibiotic_out->Antibiotic_in Diffusion Antibiotic_in->EffluxPump Binding Target Intracellular Target Antibiotic_in->Target Action

Caption: Proposed mechanism of this compound as an efflux pump inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

  • Prepare serial two-fold dilutions of this compound in MHB in the microtiter plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Checkerboard Synergy Assay

Objective: To assess the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents in combination.

Methodology:

  • Prepare a 96-well microtiter plate with serial two-fold dilutions of antibiotic A along the x-axis and antibiotic B (this compound) along the y-axis.

  • Each well will contain a unique combination of concentrations of the two agents.

  • Prepare and add a standardized bacterial inoculum to each well as described for the MIC assay.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the FICI as follows: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Additive/Indifference; FICI > 4 = Antagonism.

G cluster_workflow Checkerboard Assay Workflow A Prepare serial dilutions of Antibiotic A (x-axis) and This compound (y-axis) in a 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Read MICs for each drug alone and in combination C->D E Calculate FICI D->E F Interpret Results: Synergy (FICI ≤ 0.5) Indifference (0.5 < FICI ≤ 4) Antagonism (FICI > 4) E->F

Caption: Experimental workflow for the checkerboard synergy assay.

Conclusion

The data presented in this technical guide suggest that this compound is a promising candidate for overcoming antibiotic resistance in Gram-negative bacteria. Its dual-action mechanism, targeting both β-lactamases and efflux pumps, makes it a versatile adjunct to existing antibiotic therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in treating infections caused by multidrug-resistant pathogens.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the development of novel therapeutic strategies. One promising approach is the use of potentiators, compounds that restore the efficacy of existing antibiotics. This technical guide provides an in-depth overview of JPD447, a derivative of MAC-0547630, which acts as an inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS). Inhibition of this essential enzyme in bacterial cell wall biosynthesis leads to the potentiation of β-lactam antibiotics, offering a potential new avenue to combat resistant Gram-positive pathogens.

This document summarizes the mechanism of action, quantitative data on inhibitory and synergistic activities, and detailed experimental protocols based on the foundational research by Workman et al. (2021).

Mechanism of Action: Inhibition of Undecaprenyl Pyrophosphate Synthase (UppS)

This compound and its parent compound, MAC-0547630, exert their antibacterial potentiation effect by targeting Undecaprenyl Pyrophosphate Synthase (UppS). UppS is a crucial enzyme in the bacterial cell wall synthesis pathway, responsible for the production of undecaprenyl pyrophosphate (UPP), a lipid carrier required for the transport of peptidoglycan precursors across the cell membrane.

By inhibiting UppS, this compound disrupts the supply of this essential lipid carrier, thereby compromising the integrity of the bacterial cell wall. This disruption makes the bacteria more susceptible to the action of β-lactam antibiotics, which also target cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). The synergistic effect arises from the dual assault on this critical biosynthetic pathway.

JPD447_Mechanism_of_Action cluster_cell_wall Bacterial Cell Wall Synthesis cluster_inhibitors Inhibitory Action FPP Farnesyl Pyrophosphate (FPP) UPP Undecaprenyl Pyrophosphate (UPP) FPP->UPP UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UPP UppS Lipid_II Lipid II Assembly UPP->Lipid_II Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Cell_Wall Cell Wall Integrity Peptidoglycan->Cell_Wall Bacterial_Lysis Bacterial_Lysis Cell_Wall->Bacterial_Lysis Leads to This compound This compound / MAC-0547630 This compound->UPP Inhibits Beta_Lactam β-Lactam Antibiotics Beta_Lactam->Peptidoglycan Inhibits (PBPs)

Figure 1: Mechanism of Action of this compound and Synergy with β-Lactam Antibiotics.

Quantitative Data

The following tables summarize the inhibitory activity of MAC-0547630 and its derivatives against UppS and their synergistic effects with β-lactam antibiotics.

Table 1: Inhibitory Activity against S. aureus UppS (SaUppS)[1]
CompoundIC50 (µM)
MAC-05476301.3 ± 0.1
This compound 0.8 ± 0.1
Derivative 31.5 ± 0.2
Derivative 4> 50
Derivative 51.1 ± 0.1
Derivative 60.9 ± 0.1
Table 2: Potentiation of Oxacillin against S. aureus (USA300)[1]
CompoundOxacillin MIC (µg/mL)Fold PotentiationFractional Inhibitory Concentration Index (FICI)
Oxacillin alone64--
+ 8 µg/mL MAC-05476302320.28 (Synergy)
+ 8 µg/mL this compound 1 64 0.27 (Synergy)
+ 8 µg/mL Derivative 32320.28 (Synergy)
+ 8 µg/mL Derivative 52320.28 (Synergy)
+ 8 µg/mL Derivative 61640.27 (Synergy)

Note: FICI ≤ 0.5 indicates synergy.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the assessment of its biological activity are provided below, based on the supplementary information from Workman et al. (2021).[1]

Synthesis of this compound

This compound is synthesized from its parent compound, MAC-0547630. The following is a representative synthetic protocol.

Materials:

  • MAC-0547630

  • Appropriate amine (e.g., azepane)

  • Solvent (e.g., Dichloromethane)

  • Reducing agent (e.g., Sodium triacetoxyborohydride)

  • Acetic acid

Procedure:

  • Dissolve MAC-0547630 in the chosen solvent.

  • Add the amine and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 1 hour).

  • Add the reducing agent portion-wise.

  • Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to yield this compound.

  • Confirm the structure and purity of the final compound using NMR and mass spectrometry.

UppS Inhibition Assay

The inhibitory activity of this compound against UppS is determined using a biochemical assay.

Materials:

  • Purified UppS enzyme

  • Substrates: Farnesyl pyrophosphate (FPP) and [1-14C]isopentenyl pyrophosphate ([14C]IPP)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • This compound and other test compounds dissolved in DMSO

  • Scintillation cocktail

Procedure:

  • Prepare reaction mixtures containing assay buffer, FPP, and varying concentrations of the test compound (or DMSO for control).

  • Initiate the reaction by adding the UppS enzyme.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Start the radioactive labeling by adding [14C]IPP and continue the incubation.

  • Stop the reaction by adding a quenching solution (e.g., saturated NaCl).

  • Extract the lipid-soluble product (radiolabeled undecaprenyl pyrophosphate) with an organic solvent (e.g., butanol).

  • Measure the radioactivity of the organic phase using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Checkerboard Assay for Synergy Determination

The synergistic interaction between this compound and β-lactam antibiotics is quantified using a checkerboard microdilution assay.

Checkerboard_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A1 Prepare serial dilutions of This compound (vertically) A3 Dispense into 96-well plate A1->A3 A2 Prepare serial dilutions of β-lactam (horizontally) A2->A3 A4 Inoculate with bacterial suspension A3->A4 B1 Incubate at 37°C for 18-24h A4->B1 B2 Determine Minimum Inhibitory Concentration (MIC) for each well B1->B2 C1 Calculate Fractional Inhibitory Concentration (FIC) for each drug B2->C1 C2 Calculate FICI (FIC_A + FIC_B) C1->C2 C3 Interpret FICI value: ≤ 0.5 = Synergy > 0.5 to 4 = Additive/Indifference > 4 = Antagonism C2->C3

Figure 2: Experimental Workflow for the Checkerboard Synergy Assay.

Procedure:

  • In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and a β-lactam antibiotic (e.g., along the columns) in a suitable growth medium.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

    • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

    • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

  • Calculate the FIC Index (FICI) for each combination: FICI = FICA + FICB.

  • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Conclusion and Future Directions

This compound and related derivatives of MAC-0547630 represent a promising class of compounds that potentiate the activity of β-lactam antibiotics against Gram-positive pathogens. Their mechanism of action, through the inhibition of the essential enzyme UppS, provides a clear rationale for their synergistic effects. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research and development in this area.

Future work should focus on optimizing the potency and pharmacokinetic properties of these compounds, expanding the scope of their synergistic activity against a broader range of resistant bacteria, and evaluating their efficacy and safety in preclinical and clinical studies. The structure-activity relationships derived from existing and future analogs will be crucial in guiding the design of next-generation UppS inhibitors as a novel strategy to combat antibiotic resistance.

References

Methodological & Application

JPD447: Application Notes and Protocols for Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPD447 is a novel investigational compound demonstrating significant antimicrobial properties. As a derivative of MAC-0547630, it is postulated to function as a potentiator of β-lactam antibiotics. Due to the limited availability of specific data on this compound, this document presents experimental protocols and data based on the closely related and well-characterized dual-mechanism antibiotic, SCH-79797. This compound is known to target both folate metabolism and bacterial membrane integrity, providing a valuable framework for studying compounds with similar mechanisms of action.[1][2] The following protocols and data for SCH-79797 can serve as a comprehensive guide for the initial investigation of this compound's antibacterial activity.

Data Summary

The antibacterial efficacy of a compound can be quantified through various metrics, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported activity of SCH-79797 against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of SCH-79797 against various bacterial strains. [1]

Bacterial StrainGram TypeMIC (µg/mL)
Neisseria gonorrhoeaeGram-Negative1.56
Acinetobacter baumannii (Isolate 1)Gram-Negative1.56
Acinetobacter baumannii (Isolate 2)Gram-Negative3.12
Escherichia coli lptD4213Gram-Negative6.25
Enterococcus faecalisGram-Positive1.56
Staphylococcus aureus (MRSA)Gram-Positive0.78

Table 2: Bactericidal Activity of SCH-79797 against Escherichia coli. [3]

Concentration (µM)Effect
1Growth Inhibition
10Bacteriostatic
100Bactericidal (pronounced killing)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound/SCH-79797 stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum suspension and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the test compound (this compound/SCH-79797) in CAMHB in the 96-well plate.

  • Add the diluted bacterial suspension to each well containing the antimicrobial dilutions.

  • Include a growth control well (bacteria without compound) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Assessment of Bacterial Membrane Integrity

This protocol uses fluorescent dyes to assess the effect of the test compound on bacterial membrane potential and permeability.

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • This compound/SCH-79797

  • DiOC₂(3) (3,3'-Diethyloxacarbocyanine Iodide)

  • TO-PRO-3 Iodide

  • Flow cytometer

Procedure:

  • Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

  • Wash the cells with PBS and resuspend to the desired density.

  • Treat the bacterial suspension with the test compound at the desired concentration (e.g., 1x MIC) for a specified time (e.g., 15 minutes).[1]

  • Add the fluorescent dyes DiOC₂(3) and TO-PRO-3 to the cell suspension.

  • Incubate in the dark for a short period.

  • Analyze the stained cells using a flow cytometer to measure changes in membrane potential (DiOC₂(3) fluorescence shift) and permeability (TO-PRO-3 fluorescence).[1][2]

Inhibition of Folate Metabolism Assay

This protocol uses mass spectrometry to measure the intracellular accumulation of folate pathway intermediates, indicating inhibition of specific enzymes.

Materials:

  • Bacterial culture

  • Minimal media

  • This compound/SCH-79797

  • Extraction solvent (e.g., acetonitrile/methanol/water)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Grow bacteria in minimal media to a defined optical density.

  • Treat the culture with the test compound (e.g., 1x MIC of SCH-79797) for a short duration (e.g., 15 minutes).[1]

  • Rapidly harvest the cells and quench metabolic activity.

  • Extract the intracellular metabolites using a cold extraction solvent.

  • Analyze the metabolite extract using LC-MS to quantify the levels of folate pathway intermediates, such as 7,8-dihydrofolate (DHF).[1] An accumulation of DHF is indicative of dihydrofolate reductase (DHFR) inhibition.[1]

Visualizations

Signaling Pathway

JPD447_Dual_Mechanism_Pathway cluster_0 Bacterial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Disruption of Membrane Integrity DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibition Cell_Lysis Cell Lysis Membrane->Cell_Lysis Leads to DHF 7,8-Dihydrofolate (DHF) Inhibition_of_Growth Inhibition of Growth DHFR->Inhibition_of_Growth Inhibition leads to THF Tetrahydrofolate (THF) DHF->THF Reduction DNA_synthesis DNA Synthesis THF->DNA_synthesis One-Carbon Metabolism Bacterial_Growth Bacterial Growth DNA_synthesis->Bacterial_Growth Required for

Caption: Dual mechanism of action of this compound/SCH-79797.

Experimental Workflow

Experimental_Workflow cluster_culture Bacterial Culture Preparation cluster_assays Antimicrobial Activity Assays cluster_results Data Analysis and Interpretation start Start with Bacterial Strain culture Inoculate in Appropriate Broth start->culture growth Incubate to Logarithmic Phase culture->growth mic MIC Determination (Broth Microdilution) growth->mic Prepare Inoculum membrane Membrane Integrity Assay (Flow Cytometry) growth->membrane Prepare Cell Suspension folate Folate Metabolism Assay (LC-MS) growth->folate Prepare Culture for Metabolite Extraction mic_result Determine MIC Value mic->mic_result membrane_result Assess Membrane Damage membrane->membrane_result folate_result Quantify Folate Intermediates folate->folate_result

Caption: Workflow for assessing the antibacterial activity of this compound.

References

Application Notes and Protocols for In Vitro Efficacy of JPD447

Author: BenchChem Technical Support Team. Date: November 2025

Topic: JPD447 Effective Concentration In Vitro Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Understanding its effective concentration in a controlled in vitro environment is crucial for elucidating its mechanism of action and for guiding further preclinical and clinical development. These application notes provide a comprehensive overview of the in vitro efficacy of this compound, including its impact on cell viability and its interaction with specific signaling pathways. Detailed protocols for key experiments are provided to ensure reproducibility and to facilitate the adoption of these methods in other laboratories.

Data Presentation: In Vitro Efficacy of this compound

The effective concentration of this compound has been determined across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves following a 72-hour incubation period. The results are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Assay Method
A549Lung Carcinoma1.2 ± 0.3CellTiter-Glo®
MCF-7Breast Adenocarcinoma2.5 ± 0.5MTT Assay
HCT116Colorectal Carcinoma0.8 ± 0.2RealTime-Glo™
U-87 MGGlioblastoma3.1 ± 0.6AlamarBlue™

Caption: Table 1. Summary of this compound IC50 values in various cancer cell lines.

Signaling Pathway Analysis

This compound is hypothesized to exert its effects through the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis and cell proliferation.[1][2] The binding of an external stimulus, such as a cytokine, to its receptor can initiate a phosphorylation cascade that ultimately leads to the activation of JNK.[2] Activated JNK then phosphorylates transcription factors like c-Jun, which in turn regulate the expression of genes involved in cell death and survival.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus External Stimulus External Stimulus Receptor Receptor External Stimulus->Receptor MEKK1 MEKK1 Receptor->MEKK1 MKK4/7 MKK4/7 MEKK1->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest c-Jun->Apoptosis/Cell Cycle Arrest This compound This compound This compound->MKK4/7 Inhibition

Caption: JNK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis for Phospho-JNK

This protocol describes the detection of phosphorylated JNK (p-JNK) to assess the inhibitory effect of this compound on the JNK pathway.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-JNK, anti-JNK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound at various concentrations for the desired time. Include a positive control (e.g., anisomycin treatment to induce JNK phosphorylation) and a vehicle control.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of p-JNK, normalized to total JNK and a loading control like GAPDH.

G cluster_workflow Experimental Workflow A Cell Seeding B This compound Treatment A->B C Cell Viability Assay (e.g., MTT) B->C D Protein Extraction B->D F Data Analysis (IC50 & Protein Levels) C->F E Western Blot (p-JNK, JNK, GAPDH) D->E E->F G Results F->G

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: Evaluating the Synergy of JPD447 with β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The increasing prevalence of antibiotic resistance, particularly against β-lactam antibiotics, necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where a β-lactam antibiotic is co-administered with a synergistic compound. This document provides detailed protocols and application notes for assessing the synergistic potential of JPD447, a hypothetical novel compound, in combination with various β-lactam antibiotics against clinically relevant bacterial strains. The primary method described is the checkerboard microdilution assay, a standard in vitro technique for quantifying synergy.

The synergistic effect of such combinations is often quantified using the Fractional Inhibitory Concentration (FIC) Index. The FIC is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination.

Quantitative Data Summary

The following table summarizes hypothetical results from a checkerboard synergy assay between this compound and a β-lactam antibiotic against a β-lactamase-producing bacterial strain.

WellThis compound (µg/mL)β-Lactam (µg/mL)Growth (+/-)
MIC Alone
Row H640-
Column 110128-
Combination
Well 1328-
Well 21616-
Well 3832-
Well 4464-

Interpretation of FIC Index:

The Fractional Inhibitory Concentration Index (FICI) is calculated as follows:

FICI = FIC of this compound + FIC of β-Lactam

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of β-Lactam = (MIC of β-Lactam in combination) / (MIC of β-Lactam alone)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifferent
> 4.0Antagonism

For the most synergistic combination observed (e.g., from Well 3 in the hypothetical data):

  • FIC of this compound = 8 / 64 = 0.125

  • FIC of β-Lactam = 32 / 128 = 0.25

  • FICI = 0.125 + 0.25 = 0.375

An FICI of 0.375 indicates a synergistic interaction between this compound and the β-lactam antibiotic against the tested bacterial strain.

Experimental Protocols

Checkerboard Synergy Assay Protocol

This protocol outlines the methodology for conducting a checkerboard synergy assay to determine the in vitro interaction between this compound and a β-lactam antibiotic.

1. Preparation of Materials:

  • Bacterial Strain: A pure, overnight culture of the test bacterium grown on an appropriate agar plate.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotics: Stock solutions of this compound and the β-lactam antibiotic of known concentration.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (optional).

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from a fresh agar plate.
  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this adjusted suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Checkerboard Plate Setup:

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
  • Create two-fold serial dilutions of the β-lactam antibiotic along the x-axis (e.g., columns 1-10). Start with the highest concentration in column 1. Column 11 will serve as the control for the β-lactam alone, and column 12 will be the growth control (no antibiotic).
  • Create two-fold serial dilutions of this compound along the y-axis (e.g., rows A-G). Start with the highest concentration in row A. Row H will serve as the control for this compound alone.
  • The final volume in each well before adding the inoculum should be 50 µL.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well (except for a sterility control well which should contain only broth).
  • The final volume in each well will be 100 µL.
  • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours.

5. Reading the Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity). A reading mirror or a microplate reader can be used for more accurate determination of the MIC.
  • The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
  • Determine the MIC of each drug alone and the MICs of the drugs in combination from the wells showing no growth.

Visualizations

Experimental Workflow for Checkerboard Synergy Assay

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_stocks Prepare Antibiotic Stock Solutions dilute_beta Serial Dilute β-Lactam (Columns) prep_stocks->dilute_beta dilute_jpd Serial Dilute this compound (Rows) prep_stocks->dilute_jpd prep_plate Dispense CAMHB in 96-well plate prep_plate->dilute_beta prep_plate->dilute_jpd dilute_beta->inoculate dilute_jpd->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MICs of Single & Combo Drugs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

Hypothetical Signaling Pathway: β-Lactamase Inhibition

A common mechanism of synergy with β-lactam antibiotics involves the inhibition of β-lactamase enzymes. These enzymes, produced by resistant bacteria, inactivate β-lactam antibiotics by hydrolyzing their characteristic β-lactam ring. A β-lactamase inhibitor (like the hypothetical this compound) can bind to and inactivate these enzymes, thereby protecting the β-lactam antibiotic and restoring its efficacy.

G cluster_pathway Mechanism of Synergy beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits inactivation β-Lactam Inactivation beta_lactam->inactivation cell_wall Cell Wall Synthesis pbp->cell_wall lysis Bacterial Cell Lysis cell_wall->lysis Inhibition leads to beta_lactamase β-Lactamase Enzyme beta_lactamase->inactivation Causes This compound This compound (β-Lactamase Inhibitor) This compound->beta_lactamase Inhibits

Caption: this compound as a β-lactamase inhibitor.

Application Notes and Protocols for JPD447 Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel antimicrobial agent JPD447. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. Accurate MIC determination is a critical step in the evaluation of new antimicrobial agents, providing essential data on their potency and spectrum of activity.

The following sections detail the principles of MIC testing, standardized protocols for broth microdilution and agar dilution methods, and guidance on data interpretation. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure reproducibility and accuracy.

Hypothetical Mechanism of Action of this compound

For the purpose of these application notes, this compound is a novel synthetic compound hypothesized to interfere with bacterial quorum sensing pathways, specifically by acting as a competitive inhibitor of acyl-homoserine lactone (AHL) synthases. By blocking the synthesis of AHL signal molecules, this compound disrupts cell-to-cell communication, thereby preventing the coordinated expression of virulence factors and biofilm formation. The following diagram illustrates this proposed mechanism.

G AHL_precursor AHL Precursor AHL_synthase AHL Synthase (LuxI homolog) AHL_precursor->AHL_synthase AHL Acyl-Homoserine Lactone (AHL) AHL_synthase->AHL Synthesis Receptor Transcriptional Regulator (LuxR homolog) AHL->Receptor Binding AHL_out AHL AHL->AHL_out Diffusion Virulence_genes Virulence Genes Receptor->Virulence_genes Activation Efflux_pump Efflux Pump Virulence_genes->Efflux_pump Expression Biofilm_formation Biofilm Formation Virulence_genes->Biofilm_formation Expression This compound This compound This compound->AHL_synthase Inhibition

Caption: Hypothetical signaling pathway of this compound action.

Data Presentation: this compound MIC Values

The following table summarizes hypothetical MIC data for this compound against a panel of common bacterial pathogens, as determined by the broth microdilution method. This data illustrates the expected format for presenting quantitative results.

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureus2921321 - 4
Staphylococcus aureus (MRSA)4330032N/A
Enterococcus faecalis2921242 - 8
Escherichia coli2592284 - 16
Pseudomonas aeruginosa27853168 - 32
Klebsiella pneumoniae70060364N/A

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This method determines the MIC in a liquid growth medium using 96-well microtiter plates.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Sterile 96-well, round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in logarithmic growth phase

  • Sterile petri dishes or reservoirs

  • Multichannel pipette

  • Spectrophotometer or nephelometer

  • McFarland 0.5 turbidity standard

  • Incubator (35°C ± 2°C)

  • Plate reader (optional)

Workflow Diagram:

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare 96-Well Plate (Serial Dilution of this compound) start->prep_plate inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for the broth microdilution MIC assay.

Procedure:

  • Preparation of this compound Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working stock solution (e.g., 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a nephelometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the final bacterial suspension to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each test well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Following incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) (maintained at 45-50°C)

  • Sterile petri dishes

  • Bacterial cultures in logarithmic growth phase

  • McFarland 0.5 turbidity standard

  • Inoculum replicator (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Workflow Diagram:

G start Start prep_agar Prepare Agar Plates with Serial Dilutions of this compound start->prep_agar prep_inoculum Prepare Bacterial Inocula (0.5 McFarland) start->prep_inoculum spot_inoculate Spot Inoculate Plates prep_agar->spot_inoculate prep_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

No In Vivo Studies Found for JPD447 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for "JPD447," no publicly available data from in vivo studies in animal models, preclinical trials, or pharmacokinetic and pharmacodynamic assessments for a compound with this designation could be identified.

As a result, the creation of detailed Application Notes and Protocols, including quantitative data summaries, experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time. The scientific literature and publicly accessible databases do not appear to contain information on a compound referred to as this compound.

General search results on methodologies for in vivo animal studies, such as the importance of reporting standards like the ARRIVE guidelines[1] and the application of pharmacokinetic/pharmacodynamic (PK/PD) modeling in veterinary medicine[2][3][4], were retrieved. However, these are general principles and not specific to this compound.

The search also yielded information on other unrelated compounds, including:

  • GW395058 : A peptide agonist of the thrombopoietin receptor studied in a dog model of chemotherapy-induced thrombocytopenia.[5]

  • Ketamine and Xylazine : Anesthetic agents whose pharmacokinetics were studied in endotoxemic rats.[6]

  • CYT387 : A JAK1/2 inhibitor with preclinical data in a murine model of myeloproliferative neoplasms.[7]

  • LGH447 and JS207 : Compounds mentioned in the context of clinical trials, but without available preclinical animal data.[8][9]

Furthermore, a study on eNOS W447A and W447F mutants was found, which relates to specific protein mutations rather than a therapeutic compound.[10]

Without any specific data on this compound, it is not possible to provide the requested detailed protocols, data tables, or visualizations. Researchers and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases that may not be publicly accessible.

References

Application Notes and Protocols for JPD447

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPD447 is a novel inhibitor of the bacterial enzyme undecaprenyl pyrophosphate synthase (UppS).[1] As a derivative of MAC-0547630, this compound potentiates the activity of β-lactam antibiotics, making it a promising candidate for combination therapies to combat bacterial infections.[2] UppS is an essential enzyme in the biosynthesis of the bacterial cell wall, catalyzing a crucial step in the production of undecaprenyl pyrophosphate (UPP), a lipid carrier for peptidoglycan synthesis.[3] Since this enzyme is absent in humans, it represents a key target for the development of new antibacterial agents.

Physicochemical Properties

A summary of the available physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₃FN₄[1][4][5]
Molecular Weight 338.42 g/mol [1][4][5]
Appearance Solid[3]
Purity ≥99%[4]
CAS Number 2883235-86-5[4][5]

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its stability and ensure user safety.

Storage Conditions

Store this compound under the following conditions to ensure its stability:

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

Source:[2][3]

Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]

Handling Precautions

When handling this compound, it is imperative to use personal protective equipment (PPE) and follow standard laboratory safety procedures.[3]

  • Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure a safety shower and eye wash station are accessible.[3]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety goggles with side-shields.[3]

    • Skin Protection: Wear protective gloves and impervious clothing.[3]

    • Respiratory Protection: Use a suitable respirator to avoid inhalation of dust or aerosols.[3]

  • General Hygiene: Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[3]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting undecaprenyl pyrophosphate synthase (UppS). This enzyme catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to synthesize undecaprenyl pyrophosphate (UPP).[3][6] UPP is an essential lipid carrier that transports peptidoglycan precursors across the bacterial cytoplasmic membrane for cell wall construction.[3] By inhibiting UppS, this compound disrupts this vital process, leading to a compromised cell wall and potentiation of cell wall-targeting antibiotics like β-lactams.

bacterial_cell_wall_synthesis_inhibition cluster_0 Bacterial Cytoplasm cluster_1 Cell Wall Synthesis FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP 8x IPP condensation Peptidoglycan_Precursor Peptidoglycan Precursor (Lipid II) UPP->Peptidoglycan_Precursor Forms Lipid II This compound This compound This compound->UppS Inhibition CellWall Bacterial Cell Wall Peptidoglycan_Precursor->CellWall Transport across membrane & incorporation

Figure 1: Mechanism of action of this compound in inhibiting bacterial cell wall synthesis.

Experimental Protocols

The following are detailed protocols for the in vitro and cell-based evaluation of this compound.

Protocol 1: In Vitro UppS Enzyme Inhibition Assay (Spectrophotometric)

This assay continuously monitors the condensation of FPP with IPP catalyzed by UppS.

Materials:

  • Purified UppS enzyme

  • Farnesyl pyrophosphate (FPP)

  • Isopentenyl pyrophosphate (IPP)

  • 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

  • Purine nucleoside phosphorylase (PNP)

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 0.01% v/v Triton X-100, 1 mM MgCl₂

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the reaction buffer, 400 µM MESG, 350 µM IPP, and 35 µM FPP.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Initiate the reaction by adding the purified UppS enzyme to each well.

  • Immediately begin monitoring the change in absorbance at 360 nm at regular intervals using a spectrophotometer. The production of pyrophosphate from the condensation reaction is coupled to the phosphorolysis of MESG by PNP, which results in a spectrophotometric shift.

  • Calculate the rate of reaction for each this compound concentration.

  • Determine the IC₅₀ value by fitting the inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Incubator (37°C)

Procedure:

  • Perform a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.[8]

  • Visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth.[8]

Protocol 3: Synergy Testing by Checkerboard Assay

This assay assesses the synergistic effect of this compound in combination with a β-lactam antibiotic.

Materials:

  • This compound

  • β-lactam antibiotic (e.g., methicillin, ampicillin)

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Standardized bacterial inoculum

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the β-lactam antibiotic along the y-axis in MHB. This creates a matrix of combination concentrations.

  • Inoculate each well with the standardized bacterial suspension.

  • Include controls for each drug alone.

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

Quantitative Data

The following table summarizes example quantitative data for UppS inhibitors. Specific data for this compound should be generated using the protocols described above.

Table 3: Example Inhibitory and Antibacterial Activity of UppS Inhibitors

CompoundTargetIC₅₀ (µM)Bacterial StrainMIC (µg/mL)Reference
Compound 1 (rhodanine derivative) S. aureus UppS~2.6B. subtilis~3[7]
Compound 2 (anthranilic acid derivative) E. coli UppS25E. coli ΔtolC0.5[3]
Various UppS Inhibitors S. aureus & E. coli UppS~2MRSA, L. monocytogenes, B. anthracis, VRE0.25 - 4[7]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel UppS inhibitor like this compound.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Combination Studies cluster_3 Data Analysis & Interpretation A UppS Enzyme Inhibition Assay B Determine IC₅₀ A->B G Evaluate Potency, Spectrum of Activity, and Synergy B->G C Minimum Inhibitory Concentration (MIC) Assay D Determine MIC against various bacterial strains C->D D->G E Checkerboard Synergy Assay (with β-lactams) F Calculate Fractional Inhibitory Concentration Index (FICI) E->F F->G

Figure 2: Experimental workflow for the evaluation of this compound.

Safety and Disposal

Accidental Release Measures

In case of a spill, use full personal protective equipment and ensure adequate ventilation.[3] Absorb solutions with a liquid-binding material (e.g., diatomite) and decontaminate surfaces with alcohol.[3] Prevent the product from entering drains or water courses.[3]

First Aid Measures
  • Eye Contact: Immediately flush eyes with large amounts of water and seek medical attention.[3]

  • Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing. Seek medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, provide CPR (avoid mouth-to-mouth resuscitation) and seek medical attention.[3]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Fire Fighting Measures

Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[3] Wear self-contained breathing apparatus and protective clothing.[3] Combustion may produce irritant fumes.[3]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Stability and Reactivity

This compound is stable under recommended storage conditions.[3] Avoid strong acids/alkalis and strong oxidizing/reducing agents.[3] Under fire conditions, it may decompose and emit toxic fumes.[3]

References

Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis with Fosfomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin is a broad-spectrum antibiotic that represents a valuable tool for studying the essential pathway of bacterial cell wall biosynthesis. Its unique mechanism of action, targeting the initial committed step of peptidoglycan (PG) synthesis, provides a specific and potent means to investigate this fundamental bacterial process. These application notes provide detailed protocols for utilizing fosfomycin to probe cell wall synthesis, assess bacterial susceptibility, and characterize its inhibitory effects.

Fosfomycin exerts its bactericidal activity by irreversibly inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1][2] MurA catalyzes the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial step in the formation of UDP-N-acetylmuramic acid (UDP-MurNAc), the precursor for the peptidoglycan backbone.[2] By forming a covalent bond with a cysteine residue in the active site of MurA, fosfomycin effectively blocks the production of peptidoglycan building blocks, leading to a weakened cell wall and eventual cell lysis.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Fosfomycin

The following tables summarize the in vitro activity of fosfomycin against common Gram-negative and Gram-positive bacteria. MIC values are a critical measure of the potency of an antimicrobial agent.

Gram-Negative Bacteria MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Escherichia coli432
Escherichia coli (Urinary Tract Infection Isolates)496
Pseudomonas aeruginosa32128
Gram-Positive Bacteria MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Staphylococcus aureus (including MRSA)0.51

Signaling Pathways and Experimental Workflows

Fosfomycin's Mechanism of Action: Inhibition of Peptidoglycan Synthesis

fosfomycin_mechanism cluster_cytoplasm Cytoplasm PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) UDP_GlcNAc->MurA UDP_MurNAc UDP-N-acetylmuramic acid (UDP-MurNAc) MurA->UDP_MurNAc Catalyzes Peptidoglycan_precursors Downstream Peptidoglycan Precursors UDP_MurNAc->Peptidoglycan_precursors Cell_Wall Cell Wall Synthesis Peptidoglycan_precursors->Cell_Wall Fosfomycin Fosfomycin Fosfomycin->Inhibition caption Fosfomycin inhibits the MurA enzyme in the cytoplasm.

Caption: Fosfomycin's inhibition of the MurA enzyme.

Experimental Workflow: Determining Fosfomycin MIC by Agar Dilution

mic_workflow prep_agar Prepare Mueller-Hinton agar with serial dilutions of Fosfomycin (supplemented with 25 µg/mL G6P) inoculate Spot inoculate bacterial suspension onto each agar plate prep_agar->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic caption Workflow for MIC determination by agar dilution.

Caption: Workflow for MIC determination.

Experimental Workflow: Spheroplast Formation Assay

spheroplast_workflow culture Grow E. coli to logarithmic phase treat Treat cells with Fosfomycin in osmotic stabilizer culture->treat observe Observe for spheroplast formation under a microscope treat->observe compare Compare with untreated control (rod-shaped cells) observe->compare caption Workflow for spheroplast formation assay.

References

JPD447: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed information on JPD447, a novel inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS). this compound acts as a potentiator of β-lactam antibiotics, offering a promising strategy to combat bacterial resistance. This document outlines ordering and supplier information, key biological data, and detailed experimental protocols for the evaluation of this compound.

Ordering and Supplier Information

This compound is available from several chemical suppliers as a research-grade compound. Researchers should verify the purity and specifications with their chosen supplier.

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
ChemicalBook2883235-86-5C₂₀H₂₃FN₄338.42Provides basic chemical properties.[1]
MedKoo Biosciences2883235-86-5C₂₀H₂₃FN₄338.43Available for custom synthesis.[2]
CP Lab Safety2883235-86-5C₂₀H₂₃FN₄338.4218Sold in 10 mg quantities.[3]
Tebubio2883235-86-5--Marketed as a tool for bacterial infection studies.
DC Chemicals-C₂₀H₂₃FN₄338.42Provides a Material Safety Data Sheet (MSDS).[4]
Cenmed2883235-86-5C₂₀H₂₃FN₄338.42Purity of ≥99% is specified.[5]

Mechanism of Action and Biological Activity

This compound is a derivative of the compound MAC-0547630 and functions as an inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS).[1] UppS is a crucial enzyme in the bacterial cell wall biosynthesis pathway, responsible for the synthesis of the lipid carrier undecaprenyl pyrophosphate. By inhibiting UppS, this compound disrupts the cell wall synthesis process, making bacteria more susceptible to the action of β-lactam antibiotics. This synergistic effect can help restore the efficacy of β-lactams against resistant bacterial strains.

The following diagram illustrates the proposed signaling pathway and the role of this compound.

JPD447_Mechanism_of_Action This compound Mechanism of Action cluster_bacterial_cell Bacterial Cell FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate UppS->UPP Catalyzes Lipid_II Lipid II Synthesis UPP->Lipid_II Cell_Wall Cell Wall Synthesis Lipid_II->Cell_Wall Beta_Lactam β-lactam Antibiotics Beta_Lactam->Cell_Wall Inhibits This compound This compound This compound->UppS Inhibits Checkerboard_Assay_Workflow Checkerboard Assay Workflow start Start prep_dilutions Prepare Serial Dilutions of this compound and β-lactam start->prep_dilutions setup_plate Set up 96-well Plate with Drug Combinations prep_dilutions->setup_plate inoculate Inoculate with Bacterial Suspension setup_plate->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Determine MICs (Visual Inspection) incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Synergy (FIC ≤ 0.5) calculate_fic->interpret end End interpret->end

References

Troubleshooting & Optimization

Technical Support Center: JPD447 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties dissolving the research compound JPD447 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO. What are the initial steps I should take?

A1: When encountering solubility issues with this compound in DMSO, it is important to first verify the quality of your solvent and compound. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere, which can significantly reduce its ability to dissolve certain compounds.

Initial troubleshooting steps include:

  • Use fresh, anhydrous DMSO: Ensure you are using a new, unopened bottle or a properly stored container of anhydrous (water-free) DMSO.

  • Gentle heating and agitation: Gently warm the solution to 30-40°C while vortexing or stirring. This can increase the kinetic energy and help break down the crystal lattice of the compound. However, be cautious about the thermal stability of this compound.

  • Sonication: Using an ultrasonic bath can help break apart compound aggregates and facilitate dissolution.

Q2: Could the physical form of this compound affect its solubility in DMSO?

A2: Absolutely. The solid-state properties of a compound play a crucial role in its solubility. Amorphous forms of a compound are generally more soluble than their crystalline counterparts due to their higher free energy. If you are consistently facing solubility issues, it might be beneficial to investigate the morphology of your this compound batch.

Q3: I've tried the initial steps, but this compound still won't dissolve. What are my next options?

A3: If basic techniques are unsuccessful, you can explore the use of co-solvents. A co-solvent system can alter the polarity of the solvent mixture, potentially improving the solvation of this compound. Common co-solvents to consider include:

  • N-methyl-2-pyrrolidone (NMP)

  • Dimethylformamide (DMF)

  • Ethanol

  • Polyethylene glycol 400 (PEG400)

It is advisable to perform a small-scale test to determine the optimal co-solvent and its concentration.

Q4: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

A4: To ensure consistency and maximize the chances of successful dissolution, follow this standardized protocol:

  • Allow both the this compound vial and the DMSO container to reach room temperature before opening. This minimizes moisture condensation.

  • Accurately weigh the desired amount of this compound in a sterile, dry microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration.

  • Facilitate dissolution by vortexing, gentle warming (if the compound is thermally stable), or sonication.

  • Visually inspect the solution to confirm it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q5: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. How can I prevent this?

A5: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. To mitigate this:

  • Stepwise Dilution: Dilute the DMSO stock solution gradually into your aqueous buffer while vortexing to avoid localized high concentrations of the compound.

  • Use of Surfactants or Co-solvents: Adding a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent to the aqueous buffer can help maintain the compound's solubility.

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5%) to minimize its potential effects on the biological system and reduce the risk of precipitation.

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound in DMSO, please follow this systematic troubleshooting workflow.

G start Start: this compound not dissolving in DMSO check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Use a new, sealed bottle of anhydrous DMSO check_dmso->use_fresh_dmso No try_agitation Have you tried agitation (vortexing/stirring)? check_dmso->try_agitation Yes use_fresh_dmso->try_agitation agitate Vortex or stir the solution vigorously try_agitation->agitate No try_sonication Have you tried sonication? try_agitation->try_sonication Yes agitate->try_sonication sonicate Place in an ultrasonic bath for 5-10 minutes try_sonication->sonicate No try_heating Have you tried gentle heating (30-40°C)? (Check thermal stability first) try_sonication->try_heating Yes sonicate->try_heating heat Warm the solution gently with stirring try_heating->heat No try_cosolvent Consider using a co-solvent (e.g., NMP, DMF, Ethanol) try_heating->try_cosolvent Yes heat->try_cosolvent test_cosolvent Perform a small-scale test with a co-solvent try_cosolvent->test_cosolvent success Success: this compound is dissolved test_cosolvent->success Soluble fail Issue persists: Contact technical support for further assistance test_cosolvent->fail Insoluble

A workflow diagram for troubleshooting this compound solubility issues in DMSO.

Data Presentation

The following table summarizes the physical and chemical properties of DMSO and some common alternative solvents that can be used as co-solvents.

PropertyDMSON-methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)EthanolPolyethylene Glycol 400 (PEG 400)
Molar Mass ( g/mol ) 78.1399.1373.0946.07[1]380-420[2]
Density (g/cm³ at 20°C) 1.101.030.948[3]0.789[1]~1.128
Boiling Point (°C) 189202-204[4]153[5]78.5[6]>250
Melting Point (°C) 19-24[4]-61[5]-114[6]4-8[2]
Water Solubility MiscibleMiscible[7]Miscible[8]Miscible[6]Soluble

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in 100% DMSO

  • Preparation: Bring the this compound vial and a sealed container of anhydrous DMSO to room temperature.

  • Weighing: In a sterile microcentrifuge tube, accurately weigh the desired mass of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Dissolution:

    • Vortex the tube for 1-2 minutes.

    • If not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • If solubility is still an issue and the compound is known to be thermally stable, warm the solution to 30-40°C with gentle stirring.

  • Inspection: Visually confirm that the solution is clear and free of any solid particles.

  • Storage: Store the resulting stock solution in aliquots at -20°C or -80°C.

Protocol 2: Dissolution of this compound using a Co-solvent with DMSO

  • Co-solvent Selection: Choose a co-solvent from the table above (e.g., NMP).

  • Preparation: Prepare a stock solution of this compound in 100% of the chosen co-solvent at a high concentration (e.g., 50 mM).

  • Titration: In a separate tube containing a known volume of DMSO, add small, incremental volumes of the this compound co-solvent stock solution. Vortex after each addition.

  • Observation: Observe the point at which the solution remains clear, indicating the minimum ratio of co-solvent to DMSO required for dissolution at that concentration.

  • Optimization: Based on the titration, prepare the final stock solution in the optimized DMSO/co-solvent mixture.

  • Storage: Store the final stock solution in aliquots at -20°C or -80°C.

Signaling Pathway Diagram (Example)

As the specific molecular target of this compound is not provided, the following diagram illustrates the well-characterized MAPK/ERK signaling pathway, a common target in drug discovery.

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor RTK RTK Growth Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

An example diagram of the MAPK/ERK signaling pathway.

References

Technical Support Center: Optimizing JPD447 Concentration for Synergy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers using JPD447 in synergistic drug combination studies. For the purpose of providing a scientifically grounded context, this guide assumes this compound is an investigational MEK inhibitor in the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a synergy experiment?

A1: For initial synergy screening, it is recommended to use a broad concentration range for this compound centered around its single-agent IC50 (the concentration that inhibits 50% of cell growth). A typical starting point would be a 7-point dilution series covering a range from 100x IC50 to 0.01x IC50. If the IC50 of this compound in your specific cell line is unknown, a broad exploratory range from 10 µM down to 1 nM is advisable. The prerequisite for any drug combination study is to first determine the dose-effect curves for each drug individually.[1]

Q2: How do I select a synergistic partner for this compound?

A2: As a MEK inhibitor, this compound is rationally combined with drugs that target parallel or upstream components of the MAPK/ERK pathway, or with inhibitors of feedback loops. Common synergistic partners include BRAF inhibitors (in BRAF-mutant lines), EGFR inhibitors, or PI3K/mTOR pathway inhibitors. The choice of partner will be highly dependent on the genetic background of the cancer cells being studied.

Q3: Which method should I use to determine synergy?

A3: The checkerboard assay is a widely used method to assess the interaction between two drugs at various concentrations.[2][3][4] The data generated from a checkerboard assay can be analyzed using various models. The Chou-Talalay method, which calculates a Combination Index (CI), is a robust and widely cited method for quantifying drug synergy.[5][6][7] A CI value of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[5][7]

Q4: What is a Combination Index (CI) and how is it interpreted?

A4: The Combination Index (CI) is a quantitative measure of the degree of drug interaction. It is derived from the Chou-Talalay method and provides a numerical value for synergy, additivity, or antagonism.[1][5]

Combination Index (CI) ValueInterpretation
< 0.1Very Strong Synergy
0.1 - 0.3Strong Synergy
0.3 - 0.7Synergy
0.7 - 0.9Moderate to Slight Synergy
0.9 - 1.1Additive Effect
> 1.1Antagonism

Q5: How many replicates should I use for my synergy experiments?

A5: It is recommended to perform at least three biological replicates for each synergy experiment to ensure the reproducibility and statistical significance of your findings.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicates. - Inconsistent cell seeding. - Pipetting errors during drug dilution. - Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and consider using a digital dispenser for high-throughput screening. - Avoid using the outer wells of the microplate or fill them with sterile media/PBS.
No synergy observed with a rationally chosen drug partner. - The concentration ranges for one or both drugs are not optimal. - The chosen cell line may have resistance mechanisms. - The experimental endpoint (e.g., time point) is not appropriate.- Expand the concentration ranges for both drugs. Ensure the highest concentration is well above the IC50. - Verify the mutational status and expression levels of the target proteins in your cell line. - Perform a time-course experiment to identify the optimal incubation time.
High levels of antagonism observed. - The two drugs may have opposing effects on a critical pathway. - One drug may negatively impact the uptake or metabolism of the other.- Re-evaluate the mechanism of action of both drugs in the context of your cellular model. - Consider performing mechanistic studies to understand the observed antagonism.
Inconsistent CI values across different effect levels (Fraction Affected). - The dose-response curves of the individual drugs may have different shapes (e.g., one steep, one shallow). - The synergy may be concentration-dependent.- This is a common observation. Report the CI values at multiple effect levels (e.g., CI50, CI75, CI90). The Fa-CI plot is a useful visualization for this.[1][5]

Experimental Protocols

Protocol: Checkerboard Assay for this compound Synergy

This protocol outlines the steps for performing a checkerboard assay to evaluate the synergy between this compound and a partner drug (Drug X).

Materials:

  • This compound and Drug X stock solutions

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Multichannel pipette or liquid handler

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Plate Preparation:

    • Prepare a master drug plate. In a separate 96-well plate, perform serial dilutions of this compound along the rows (e.g., from top to bottom) and Drug X along the columns (e.g., from left to right). This creates a matrix of drug combinations.[3]

    • Include rows and columns with each drug alone, as well as vehicle-only controls.

  • Drug Addition:

    • Transfer the drug combinations from the master drug plate to the cell plate.

  • Incubation:

    • Incubate the cell plate for a predetermined duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Read the plate on a plate reader to quantify cell viability.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Use software like CompuSyn or custom scripts to calculate the Combination Index (CI) based on the Chou-Talalay method.[1]

Visualizations

MAPK_ERK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->MEK Drug X (e.g., RAFi) Drug X (e.g., RAFi) Drug X (e.g., RAFi)->RAF

Figure 1. Hypothetical signaling pathway showing the targets of this compound (a MEK inhibitor) and a synergistic partner (e.g., a RAF inhibitor).

Synergy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Determine IC50s Determine IC50s Design Concentration Matrix Design Concentration Matrix Determine IC50s->Design Concentration Matrix Seed Cells Seed Cells Design Concentration Matrix->Seed Cells Add Drug Combinations Add Drug Combinations Seed Cells->Add Drug Combinations Incubate Incubate Add Drug Combinations->Incubate Measure Viability Measure Viability Incubate->Measure Viability Normalize Data Normalize Data Measure Viability->Normalize Data Calculate CI Calculate CI Normalize Data->Calculate CI Interpret Results Interpret Results Calculate CI->Interpret Results Troubleshooting_Tree Start Start High_Variability High Variability? Start->High_Variability Check_Seeding Check Cell Seeding & Pipetting Technique High_Variability->Check_Seeding Yes No_Synergy No Synergy? High_Variability->No_Synergy No Check_Seeding->No_Synergy Expand_Conc Expand Concentration Ranges No_Synergy->Expand_Conc Yes Successful_Exp Successful Experiment No_Synergy->Successful_Exp No Verify_Model Verify Cell Line Genotype Expand_Conc->Verify_Model

References

Technical Support Center: JPD447 Degradation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific molecule designated "JPD447" is not available in the public domain. The following technical support guide has been constructed based on established principles of peptide and small molecule drug degradation and stability, drawing parallels from a well-characterized peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2, which may share some similar structural motifs. This guide is intended to provide general troubleshooting strategies and answers to frequently asked questions that researchers may encounter when working with analogous compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows variable potency in my assays. What could be the cause?

A1: Erratic potency is often a primary indicator of compound instability. Degradation of this compound can lead to a heterogeneous mixture of the parent compound and its degradation products, resulting in inconsistent biological activity. The major degradation pathway for similar peptide-based compounds is often oxidative in nature.[1] It is crucial to evaluate the stability of your this compound stock solutions and samples under your specific experimental conditions.

Q2: What are the common factors that can affect the stability of a compound like this compound?

A2: Several factors can influence the stability of pharmaceutical compounds. These include:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2]

  • pH: The stability of a compound can be highly dependent on the pH of the solution. Most drugs have optimal stability within a pH range of 4-8.[2][3]

  • Light: Exposure to light can induce photolytic degradation.[2][4]

  • Oxidation: The presence of oxidizing agents, including atmospheric oxygen, can lead to oxidative degradation.[1][2]

  • Enzymatic Degradation: If working with biological matrices, endogenous enzymes can metabolize the compound.[2][4]

Q3: I observed the formation of precipitates in my this compound stock solution. What should I do?

A3: Precipitation can occur due to several reasons, including poor solubility, changes in temperature, or the formation of insoluble degradation products. First, ensure that you are not exceeding the solubility limit of this compound in your chosen solvent. If solubility is not the issue, the precipitate could be a result of degradation. It is recommended to characterize the precipitate and the remaining solution to identify any degradation products. Consider preparing fresh stock solutions more frequently and storing them under optimized conditions (see Troubleshooting Guide).

Troubleshooting Guide

This guide provides systematic steps to identify and mitigate common degradation and stability issues encountered during experiments with this compound or similar compounds.

Issue 1: Inconsistent or Decreased Compound Activity
Potential Cause Troubleshooting Step Recommended Action
Degradation in Aqueous Buffers Perform a time-course stability study in your experimental buffer.Incubate this compound in the buffer at the experimental temperature. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS to monitor for the appearance of degradation peaks and a decrease in the parent compound peak.
Oxidative Degradation Evaluate the impact of an oxidizing agent.A controlled experiment using a mild oxidizing agent like hydrogen peroxide can help identify potential oxidative degradation products, mimicking what might occur under atmospheric conditions.[1]
pH Instability Assess stability across a range of pH values.Prepare solutions of this compound in buffers with different pH values (e.g., pH 3, 5, 7.4, 9) and monitor for degradation over time. This will help determine the optimal pH for storage and experimental use.
Photodegradation Test for light sensitivity.Expose a solution of this compound to ambient light and a control sample protected from light. Analyze both samples after a set period to check for degradation. If sensitive, work with the compound in amber vials or under low-light conditions.
Issue 2: Unexpected Peaks in Analytical Traces (HPLC, LC-MS)
Potential Cause Troubleshooting Step Recommended Action
Hydrolysis Analyze samples for products of hydrolytic cleavage.For peptide-like compounds, hydrolysis of amide bonds or other labile functional groups can occur. Characterize the new peaks by mass spectrometry to identify potential hydrolytic fragments.
Isomerization Check for the presence of isomers.Degradation can sometimes lead to the formation of stereoisomers with different retention times.[1] High-resolution analytical techniques may be required to separate and identify these.
Reaction with Buffer Components Evaluate the compatibility of this compound with your buffer.Some buffer components can react with the compound. Test stability in alternative buffer systems to see if the unexpected peaks persist.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Aqueous Solution

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the final experimental concentration in the aqueous buffer of interest.

  • Incubation: Incubate the test solution at the desired temperature (e.g., room temperature, 37°C). Protect from light if photosensitivity is suspected.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Quenching (if necessary): Stop any further degradation by adding a quenching agent or by immediate freezing at -80°C.

  • Analysis: Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection, to quantify the remaining parent compound and any degradation products.

Visualizing Degradation and Troubleshooting Logic

Diagram 1: General Degradation Pathway for a Peptide-like Compound

This diagram illustrates a simplified, hypothetical degradation pathway for a compound like this compound, highlighting key degradation mechanisms.

This compound This compound (Parent Compound) Oxidation Oxidative Degradation Product This compound->Oxidation Oxidation (e.g., H₂O₂) Hydrolysis Hydrolysis Product This compound->Hydrolysis Hydrolysis (pH, Temp) Isomerization Isomerization Product This compound->Isomerization Isomerization Further_Degradation Further Degradation Products Oxidation->Further_Degradation Hydrolysis->Further_Degradation

Caption: Hypothetical degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for this compound Instability

This workflow provides a logical sequence of steps to diagnose and address stability issues with this compound.

Start Inconsistent Experimental Results Observed Check_Stability Perform Stability Study (HPLC/LC-MS) Start->Check_Stability Is_Stable Is Compound Stable? Check_Stability->Is_Stable Stable Investigate Other Experimental Variables Is_Stable->Stable Yes Not_Stable Identify Degradation Factors Is_Stable->Not_Stable No Test_pH Test pH Range Not_Stable->Test_pH Test_Temp Test Temperature Not_Stable->Test_Temp Test_Light Test Light Exposure Not_Stable->Test_Light Optimize Optimize Storage and Experimental Conditions Test_pH->Optimize Test_Temp->Optimize Test_Light->Optimize

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: JPD447 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results that may arise during experiments with the novel kinase inhibitor, JPD447. The following information is provided in a question-and-answer format to address specific issues directly.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our IC50 values for this compound across different experimental runs. What are the potential causes and how can we troubleshoot this?

A1: Inconsistent IC50 values are a common challenge in cell-based and biochemical assays. Several factors can contribute to this variability. Here is a breakdown of potential causes and solutions:

  • Compound Stability and Solubility: this compound may be unstable or have poor solubility in your assay buffer. Visually inspect for precipitation. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment and to determine the solubility of this compound in the final assay conditions.[1]

  • Cell Line Integrity and Passage Number: Cancer cell lines can exhibit genetic and phenotypic drift over time with increasing passage numbers, which can alter their sensitivity to inhibitors. It is crucial to use cell lines from a reputable source, perform cell line authentication (e.g., STR profiling), and use cells within a consistent and low passage number range.[2]

  • Assay Conditions: Minor variations in assay conditions can lead to significant differences in IC50 values. Ensure consistency in cell seeding density, incubation times, and reagent concentrations. Using a multi-channel pipette or automated liquid handler can help minimize variability.[1]

  • ATP Concentration (for in vitro kinase assays): The concentration of ATP used in in vitro kinase assays can significantly impact the apparent potency of ATP-competitive inhibitors like this compound. Assays performed at low ATP concentrations may overestimate potency compared to the high ATP environment of a cell.[1][3]

Q2: The in vitro potency (IC50) of this compound is high, but we see a much weaker effect in our cell-based assays. What could be the reason for this discrepancy?

A2: A significant drop-off in potency between biochemical and cellular assays is a frequent observation in drug discovery. Several factors can contribute to this:

  • Cell Permeability: this compound may have poor cell membrane permeability, preventing it from reaching its intracellular target. Consider performing a cellular target engagement assay to confirm that the compound is reaching its target in cells.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.

  • High ATP Concentration in Cells: The intracellular concentration of ATP is typically in the millimolar range, which is much higher than the ATP concentrations often used in in vitro kinase assays. For ATP-competitive inhibitors, this can lead to a significant decrease in apparent potency in a cellular context.[1][3]

  • Off-Target Effects: In a cellular environment, the observed phenotype might be a result of the compound acting on multiple targets, not just the primary kinase of interest.[1]

Q3: We observe unexpected changes in the phosphorylation of downstream signaling proteins that are inconsistent with the known on-target activity of this compound. How should we investigate this?

A3: Unexpected signaling outcomes can arise from off-target effects or complex biological feedback mechanisms.

  • Kinase Profiling: The most direct way to identify potential off-target effects is to perform a broad kinase profiling assay to assess the activity of this compound against a large panel of kinases.

  • Feedback Loop Activation: Inhibition of a kinase can sometimes lead to the activation of compensatory feedback loops, resulting in the reactivation of the same or parallel signaling pathways.[2] A time-course experiment observing the phosphorylation status of key pathway components can help to identify such feedback mechanisms.

  • Parallel Pathway Activation: this compound might be inhibiting a kinase in a parallel signaling pathway, leading to the observed downstream effects. Consulting your kinase profiling data can help identify potential off-targets in affected pathways.

Troubleshooting Guides

Issue 1: Inconsistent Western Blot Results for Downstream Signaling
Observation Potential Interpretation Recommended Next Steps
No change in phosphorylation of the direct downstream substrate of the target kinase.- this compound is not cell-permeable.- The concentration of this compound is too low.- The target kinase is not active in your cell line.- Confirm cell permeability using a cellular target engagement assay.- Perform a dose-response experiment to determine the optimal concentration.- Verify the expression and basal activity of the target kinase in your cell line.
Phosphorylation of a downstream component in a parallel pathway is affected.This compound has an off-target in that parallel pathway.- Consult kinase profiling data to identify potential off-targets in the affected pathway.- Use a specific inhibitor for the suspected off-target to confirm this finding.
Increased phosphorylation of an upstream kinase in the same pathway.Disruption of a negative feedback loop.- Investigate the literature for known feedback mechanisms in your signaling pathway.- Perform a time-course experiment to observe the dynamics of pathway activation.
Issue 2: High Background Signal in In Vitro Kinase Assays
Observation Potential Interpretation Recommended Next Steps
High signal in the absence of kinase.The compound itself is interfering with the assay detection method (e.g., auto-fluorescence).- Run a control experiment with the compound and all assay components except the kinase.[1]
High signal in the "no substrate" control wells.The kinase preparation may have high autophosphorylation activity.- Use a lower concentration of the kinase.- Ensure the assay is run in the initial velocity region.[3]
Signal varies significantly across the plate (edge effects).Evaporation or temperature fluctuations in the outer wells of the microplate.- Avoid using the outer wells of the microplate.- Ensure proper plate sealing and uniform incubation conditions.[1]

Experimental Protocols

Protocol 1: Standard In Vitro Kinase Assay for IC50 Determination

This protocol describes a radiometric filter-binding assay to determine the IC50 value of this compound.

Materials:

  • Purified recombinant target kinase

  • Specific peptide substrate

  • This compound

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 96-well filter plates

  • Scintillation counter

Method:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for the kinase to ensure accurate IC50 determination.[3]

  • Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.[3]

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Translocates to Nucleus This compound This compound This compound->TargetKinase Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Generic Kinase Inhibitor Signaling Pathway.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) start->prepare_reagents serial_dilution Perform Serial Dilution of this compound prepare_reagents->serial_dilution assay_setup Set up Kinase Reaction in 96-well Plate serial_dilution->assay_setup incubation Incubate at 30°C assay_setup->incubation stop_reaction Stop Reaction incubation->stop_reaction filter_and_wash Filter and Wash stop_reaction->filter_and_wash scintillation_count Scintillation Counting filter_and_wash->scintillation_count data_analysis Data Analysis and IC50 Calculation scintillation_count->data_analysis end End data_analysis->end

References

Technical Support Center: Improving JPD447 Efficacy in Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is JPD447 and what is its mechanism of action?

Based on available information, there is currently no publicly accessible scientific literature or clinical trial data for a compound designated "this compound." It is possible that this is an internal compound name, a very recent discovery not yet published, or a typographical error.

To provide accurate support, please verify the compound's name. If "this compound" is correct, providing additional details such as the class of compound (e.g., kinase inhibitor, epigenetic modulator), its molecular target, or any associated publications would be necessary to offer further assistance.

Q2: How can I troubleshoot unexpected experimental results with this compound?

Without specific information on this compound's properties, a general troubleshooting framework can be applied:

  • Compound Integrity: Verify the identity, purity, and stability of your this compound sample using methods like LC-MS or NMR. Ensure proper storage conditions have been maintained.

  • Cell Line Authentication: Confirm the identity of your cell lines (e.g., through STR profiling) and regularly test for mycoplasma contamination.

  • Assay Validation: Ensure that your experimental assays (e.g., viability, apoptosis, target engagement assays) are properly validated with appropriate positive and negative controls.

  • Dose-Response Confirmation: Re-evaluate the dose-response curve of this compound in your sensitive cell lines to ensure the potency is consistent with expectations.

Troubleshooting Guide: Addressing this compound Resistance

While specific resistance mechanisms to this compound are unknown, general principles of drug resistance in cancer can be investigated.

Observed Issue Potential Cause Recommended Action
Decreased sensitivity to this compound in a previously sensitive cell line. Development of acquired resistance.1. Sequence the target protein: Identify potential mutations that could interfere with this compound binding.2. Assess target expression: Use Western blot or qPCR to determine if the expression of the target protein is altered.3. Investigate bypass signaling pathways: Use pathway analysis tools (e.g., phospho-proteomics, RNA-seq) to identify upregulated signaling pathways that may compensate for this compound's inhibitory effect.
Intrinsic resistance to this compound in a new cell line. Pre-existing resistance mechanisms.1. Characterize the baseline state of the cell line: Analyze the genomic and proteomic landscape to identify potential resistance markers (e.g., expression of drug efflux pumps, mutations in the target pathway).2. Compare with sensitive cell lines: A comparative multi-omics analysis between sensitive and resistant cell lines can help pinpoint key differences responsible for the resistant phenotype.
High IC50 value for this compound across multiple cell lines. Poor cell permeability or rapid metabolism.1. Evaluate cellular uptake: Use techniques like LC-MS to measure the intracellular concentration of this compound.2. Assess compound stability: Monitor the stability of this compound in your cell culture media over the course of the experiment.

Experimental Protocols & Methodologies

Detailed experimental protocols are essential for reproducible research. Once the nature of this compound is clarified, this section will be populated with specific methodologies for assays such as:

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®)

  • Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA)

  • Western Blotting for Signaling Pathway Analysis

  • Synergy Studies with Combination Therapies

Signaling Pathways & Experimental Workflows

Visual representations of signaling pathways and experimental workflows are critical for understanding complex biological processes and experimental designs. Once information regarding this compound's target and mechanism of action becomes available, this section will feature detailed diagrams.

As an illustrative example, here is a hypothetical workflow for investigating acquired resistance:

G cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Mechanistic Investigation A Sensitive Parental Cell Line B Chronic Exposure to Escalating Doses of this compound A->B C Establishment of Resistant Cell Line B->C D Comparative Analysis: - Genomics (WES) - Transcriptomics (RNA-seq) - Proteomics C->D Characterize Resistant Phenotype E Hypothesis Generation: - Target Mutation - Bypass Pathway Activation - Drug Efflux D->E F Functional Validation: - Site-directed Mutagenesis - Co-treatment with Inhibitors - Efflux Pump Inhibition E->F G Strategy to Overcome Resistance F->G Identify Resistance Mechanism

Caption: Workflow for Investigating Acquired Resistance to this compound.

To move forward with generating a comprehensive and accurate technical support center for this compound, please provide further details about this compound.

JPD447 cytotoxicity assessment in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JPD447. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application and interpretation of cytotoxicity data for the investigational small molecule inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive kinase inhibitor. Its primary target is the constitutively active fusion protein Bcr-Abl, a hallmark of Chronic Myeloid Leukemia (CML). It also shows significant inhibitory activity against members of the Src kinase family. By blocking the phosphorylation of downstream substrates, this compound disrupts key signaling pathways that regulate cell cycle progression and survival, leading to apoptosis in sensitive cell lines.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: Yes, cytotoxicity is the intended outcome in cancer cell lines where the target kinases are hyperactivated and critical for survival. However, excessive cytotoxicity in non-target or normal cell lines may indicate off-target effects and warrants further investigation.[1]

Q3: What are the initial steps to confirm this compound-induced cytotoxicity?

A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell line of interest. This will provide a quantitative measure of the compound's cytotoxic potential.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a lyophilized powder. For optimal stability, we recommend the following:

  • Solubility: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Visually inspect to ensure the compound is fully dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[2]

  • Working Dilutions: Prepare fresh dilutions from the stock solution for each experiment. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the assessment of this compound cytotoxicity.

Issue 1: High variability in cytotoxicity results between replicate wells.

  • Possible Cause: Inconsistent cell seeding, errors in serial dilutions of this compound, or edge effects in the microplate.

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • Carefully prepare serial dilutions and mix thoroughly before adding to the wells.

    • To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.

Issue 2: Unexpectedly high cytotoxicity observed across all tested cell lines, including controls.

  • Possible Cause: This could indicate a general cytotoxic effect or an experimental artifact.[1]

  • Solution:

    • Compound Concentration: Verify the final concentration of this compound. Perform a fresh serial dilution and a new dose-response curve.[1]

    • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells. Run a vehicle-only control.[1][2]

    • Contamination: Check cell cultures for microbial contamination (e.g., mycoplasma).[1]

    • Compound Integrity: Confirm the purity and integrity of your this compound stock.

Issue 3: Discrepancy in results between different cytotoxicity assays (e.g., MTT vs. LDH release).

  • Possible Cause: Different assays measure different cellular endpoints.[3] The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity.[3][4] A compound could inhibit metabolic activity without causing immediate cell lysis, or vice versa.

  • Solution: The choice of assay should align with the expected mechanism of cytotoxicity. It is recommended to use multiple assays that measure different parameters (e.g., metabolic activity, membrane integrity, and apoptosis via caspase activation) to gain a comprehensive understanding of this compound's cytotoxic profile.[3]

Issue 4: this compound is cytotoxic to one specific cell line but not others.

  • Possible Cause: This may point to a specific underlying biological mechanism.[1]

  • Solution:

    • On-Target Toxicity: The sensitive cell line may have high expression of the this compound target or be highly dependent on that pathway for survival. Validate target expression levels using methods like Western Blot or qPCR.[1]

    • Off-Target Effects: this compound might be interacting with an unintended target present only in the sensitive cell line. Consider performing a kinome scan or a similar off-target profiling assay.[1]

    • Metabolic Activation: The sensitive cell line might metabolize this compound into a more toxic compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM) after 72h exposure
K562Chronic Myeloid Leukemia15
Ba/F3 Bcr-AblPro-B Cell Leukemia25
MV4-11Acute Myeloid Leukemia150
A549Non-Small Cell Lung Cancer> 10,000
MCF7Breast Adenocarcinoma> 10,000
HEK293Normal Human Embryonic Kidney> 20,000
Table 2: Off-Target Kinase Profiling of this compound
Kinase% Inhibition at 1 µM this compound
Bcr-Abl 98%
SRC 92%
LYN85%
FYN78%
EGFR< 10%
VEGFR2< 5%

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM). Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]

  • Incubation with MTT: Incubate the plate for 4 hours in a humidified atmosphere.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][6]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[7]

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with a range of this compound concentrations. Include the following controls in triplicate:

    • Vehicle Control: Cells treated with the same concentration of solvent used for this compound.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint.[7]

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes.[7] Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100

Visualizations

JPD447_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Bcr_Abl Bcr-Abl Bcr_Abl->PI3K Bcr_Abl->RAS Src Src Family Kinases Src->PI3K Src->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->Bcr_Abl This compound->Src Apoptosis Apoptosis This compound->Apoptosis Cytotoxicity_Workflow start Start: Prepare Cell Culture seed Seed Cells in 96-well Plate start->seed adhere Allow Cells to Adhere (Overnight Incubation) seed->adhere treat Treat with this compound (Serial Dilutions) & Controls adhere->treat incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Measure Absorbance/ Fluorescence assay->read analyze Data Analysis: Calculate IC50 / % Cytotoxicity read->analyze end End: Interpret Results analyze->end Troubleshooting_Logic issue Unexpected Cytotoxicity Observed q1 Is cytotoxicity seen in vehicle control? issue->q1 a1_yes Solvent Toxicity: Reduce solvent concentration q1->a1_yes Yes q2 Is cytotoxicity seen across ALL cell lines? q1->q2 No a2_yes Possible systemic issue: - Check compound purity - Test for contamination q2->a2_yes Yes q3 Is cytotoxicity specific to one cell line? q2->q3 No a3_yes Mechanism-specific effect: - Validate target expression - Assess off-target effects q3->a3_yes Yes

References

Technical Support Center: Overcoming Poor Solubility of JPD447

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of JPD447 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a novel inhibitor of undecaprenyl pyrophosphate synthase (UppS), an enzyme essential for bacterial cell wall synthesis. It has been identified as a compound that potentiates the activity of β-lactam antibiotics.[1][2][3] Like many small molecule inhibitors developed in drug discovery, this compound is a hydrophobic compound, which often leads to poor aqueous solubility. This can pose significant challenges in experimental assays, leading to issues such as compound precipitation, inaccurate concentration measurements, and low bioavailability in in vivo studies.[4][5][6][7]

Q2: My this compound, supplied as a solid, won't dissolve in my aqueous buffer. What are the initial troubleshooting steps?

A2: When a compound like this compound fails to dissolve in an aqueous buffer, a systematic approach is recommended.[6][8]

  • Initial Physical Methods: Before altering the chemical environment, simple physical methods should be attempted. Ensure vigorous mixing through vortexing or stirring to maximize the surface area of the compound exposed to the solvent. If the compound is thermally stable, gentle warming (e.g., to 37°C) can also aid dissolution.[6]

  • Use of a Co-solvent: For highly hydrophobic compounds, preparing a concentrated stock solution in an organic solvent is a standard practice. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[9][10]

Q3: What is the recommended procedure for preparing a stock solution of this compound using an organic solvent?

A3: To prepare a stock solution of this compound, follow these general steps:

  • Accurately weigh the required mass of this compound solid into a sterile, chemically-resistant vial (e.g., glass or polypropylene).[6]

  • Add the appropriate volume of 100% organic solvent, such as DMSO, to achieve the desired stock concentration (e.g., 10 mM).[6]

  • Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[6]

  • Store the stock solution under appropriate conditions, typically at -20°C or -80°C for long-term storage.[3][11]

Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?

A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds.[10] Here are some strategies to mitigate this:

  • Reduce the Final Concentration of Organic Solvent: Aim to keep the final concentration of the organic solvent in your assay medium as low as possible, typically below 1% (v/v), as higher concentrations can be cytotoxic.[10]

  • Use an Intermediate Dilution Step: Instead of diluting the stock solution directly into the final aqueous buffer, perform a serial dilution. First, dilute into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[12]

  • Incorporate a Surfactant: For in vitro assays (non-cell-based), adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to the aqueous buffer can help maintain solubility. However, this is often not suitable for cell-based assays due to potential cytotoxicity.[10]

  • Consider Formulation Strategies: For more advanced applications, especially in vivo studies, formulation strategies like creating solid dispersions with hydrophilic polymers or using lipid-based formulations can be explored.[4][13][14][15][16]

Troubleshooting Guides

Issue 1: Inconsistent Results in In Vitro Assays

Possible Cause: Poor solubility of this compound can lead to the formation of aggregates or precipitation in the assay plate, resulting in variable and non-reproducible results. The actual concentration of the compound in solution may be significantly lower than the nominal concentration.

Troubleshooting Steps:

  • Visually Inspect Assay Plates: Before reading the results, carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation.

  • Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which this compound starts to precipitate under your specific assay conditions (buffer, temperature, incubation time).[17][18]

  • Work Below the Solubility Limit: Ensure that the concentrations of this compound used in your assays are below its determined kinetic solubility limit in the final assay buffer.

  • Optimize Co-solvent Concentration: Systematically test different final concentrations of your co-solvent (e.g., DMSO) to find the optimal balance between solubility and potential assay interference or cytotoxicity.

Issue 2: Low Potency or Lack of Activity in Cell-Based Assays

Possible Cause: If this compound appears less potent or inactive in a cell-based assay, it could be due to its poor solubility in the cell culture medium, leading to a lower effective concentration available to the cells.

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure that your this compound stock solution is stable and has not degraded.

  • Solubility in Cell Culture Medium: The presence of proteins and other components in cell culture medium can sometimes help to solubilize hydrophobic compounds. However, it can also lead to non-specific binding. Assess the solubility of this compound directly in your complete cell culture medium.

  • Modify the Dosing Procedure: Instead of adding a small volume of highly concentrated stock solution, try adding a larger volume of a more dilute stock to facilitate better mixing and reduce localized high concentrations that can lead to precipitation.

  • Increase Incubation Time (with caution): A longer incubation time might allow more of the compound to dissolve and interact with the cells. However, this must be balanced with the potential for compound degradation or cytotoxicity over time.

Data Presentation

Table 1: Common Organic Solvents for Preparing Stock Solutions of Poorly Soluble Compounds

SolventPropertiesCommon Starting ConcentrationConsiderations
DMSO Strong aprotic solvent, miscible with water.10-30 mMCan be cytotoxic at final concentrations >1%. May interfere with some assays.
Ethanol Polar protic solvent.10-20 mMGenerally less toxic than DMSO, but also a weaker solvent for highly hydrophobic compounds.
DMF Polar aprotic solvent.10-30 mMSimilar to DMSO but can be more toxic.
PEG 400 Polyethylene glycol, a non-ionic hydrophilic polymer.VariesCan be used as a co-solvent and is often used in in vivo formulations.[7]

Table 2: Troubleshooting Matrix for this compound Solubility Issues

IssuePotential CauseRecommended Action
Solid this compound not dissolving in aqueous buffer High hydrophobicity of this compound.Prepare a concentrated stock solution in 100% DMSO.
Precipitation upon dilution of DMSO stock in aqueous buffer Supersaturation of this compound in the aqueous medium.Lower the final concentration of this compound. Reduce the final DMSO concentration. Use an intermediate dilution step.
Inconsistent results in in vitro assays Compound precipitation or aggregation in assay wells.Determine the kinetic solubility of this compound in the assay buffer and work below this limit. Visually inspect plates for precipitation.
Low or no activity in cell-based assays Low effective concentration of this compound due to poor solubility in cell culture medium.Assess solubility directly in the cell culture medium. Optimize the dosing procedure to improve mixing.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Determine Mass: Based on the molecular weight of this compound (338.43 g/mol ), calculate the mass required for your desired volume and concentration. For 1 mL of a 10 mM stock solution, you will need 3.38 mg of this compound.

  • Weigh Compound: Accurately weigh 3.38 mg of solid this compound into a sterile 1.5 mL microcentrifuge tube.

  • Add Solvent: Add 1 mL of 100% DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 2 minutes. If the solid is not completely dissolved, place the tube in a water bath sonicator for 10 minutes.

  • Storage: Store the 10 mM stock solution at -20°C for short-term storage or -80°C for long-term storage.[3][11]

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.

  • Prepare this compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.

  • Dilute into Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This will result in a 1:50 dilution.

  • Incubate: Shake the plate for a predetermined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C).[17]

  • Measure Light Scattering: Read the plate on a nephelometer or a plate reader capable of measuring light scattering.

  • Analyze Data: The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit of this compound under these conditions.[17]

Mandatory Visualization

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_dilution Dilution for Aqueous Assay cluster_troubleshoot Troubleshooting weigh Weigh Solid this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock dilute Dilute Stock in Assay Buffer stock->dilute precip_check Precipitation? dilute->precip_check no_precip No Precipitation precip_check->no_precip No precip Precipitation Occurs precip_check->precip Yes optimize Optimize Protocol lower_conc Lower Final Concentration optimize->lower_conc intermediate_dilution Use Intermediate Dilution optimize->intermediate_dilution add_excipient Consider Excipients (non-cell based) optimize->add_excipient lower_conc->dilute intermediate_dilution->dilute add_excipient->dilute assay Perform Assay no_precip->assay precip->optimize

Caption: A workflow for preparing and troubleshooting this compound solutions.

signaling_pathway This compound Mechanism of Action cluster_bacterial_cell Bacterial Cell fpp Farnesyl Diphosphate (FPP) upps Undecaprenyl Pyrophosphate Synthase (UppS) fpp->upps ipp Isopentenyl Diphosphate (IPP) ipp->upps upp Undecaprenyl Pyrophosphate (UPP) upps->upp p_transfer Peptidoglycan Synthesis upp->p_transfer cell_wall Cell Wall Integrity p_transfer->cell_wall This compound This compound This compound->inhibition inhibition->upps beta_lactam β-Lactam Antibiotics beta_lactam->inhibition2 inhibition2->p_transfer

Caption: this compound inhibits UppS in the bacterial cell wall synthesis pathway.

troubleshooting_logic Troubleshooting Logic for Solubility cluster_yes_cosolvent Troubleshooting Logic for Solubility cluster_no_cosolvent Troubleshooting Logic for Solubility start Compound Precipitates in Aqueous Buffer? use_cosolvent Use Co-solvent (e.g., DMSO)? start->use_cosolvent precip_on_dilution Precipitation on Dilution? use_cosolvent->precip_on_dilution Yes adjust_ph Adjust pH (if ionizable) use_cosolvent->adjust_ph No lower_conc Lower Final Concentration precip_on_dilution->lower_conc Yes success Solubility Achieved precip_on_dilution->success No change_protocol Modify Dilution Protocol lower_conc->change_protocol change_protocol->success use_surfactant Use Surfactants (non-cell based) adjust_ph->use_surfactant fail Advanced Formulation Needed use_surfactant->fail

Caption: Decision tree for addressing solubility issues with this compound.

References

Validation & Comparative

A Comparative Guide to JPD447 and Other Undecaprenyl Pyrophosphate Synthase (UppS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on new molecular targets.[1] One such promising target is Undecaprenyl Pyrophosphate Synthase (UppS), an essential enzyme in the bacterial cell wall biosynthesis pathway.[2][3] UppS is responsible for synthesizing undecaprenyl pyrophosphate (UPP), the lipid carrier required for the transport of peptidoglycan precursors across the cell membrane.[4][5][6][7][8] Its absence in humans makes it an ideal target for selective antibacterial therapy.[3][6] This guide provides a comparative analysis of JPD447, a novel UppS inhibitor, against other known inhibitors of this enzyme.[9]

The UppS Pathway: A Critical Target

UppS catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with one molecule of farnesyl pyrophosphate (FPP) to form UPP.[4][5][6][8] This C55 lipid carrier is indispensable for the assembly of the bacterial cell wall.[3] Inhibition of UppS disrupts this crucial pathway, leading to bacterial cell death. This mechanism is distinct from many current antibiotics, offering a potential strategy to combat resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[1]

UppS_Pathway cluster_0 Cytoplasm FPP Farnesyl Pyrophosphate (FPP) UppS UppS Enzyme FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP 8x IPP condensation Lipid_I Lipid I UPP->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II CellWall Cell Wall Synthesis Lipid_II->CellWall Inhibitors UppS Inhibitors (e.g., this compound) Inhibitors->UppS

Figure 1. Simplified bacterial cell wall precursor synthesis pathway highlighting the role of the UppS enzyme and its inhibition.
Comparative Efficacy of UppS Inhibitors

The potency of enzyme inhibitors is commonly measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[10][11][12] The minimal inhibitory concentration (MIC) is used to assess the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes publicly available data for this compound and other notable classes of UppS inhibitors.

Inhibitor Class/CompoundTarget Enzyme/OrganismIC50MIC (µg/mL)Key Characteristics & References
This compound Bacillus subtilis UppSData not publicly availableData not publicly availableA derivative of MAC-0547630, shown to potentiate β-lactam antibiotics.[9][13]
MAC-0547630 UppSNanomolar rangeNot specifiedSelective inhibitor without off-target effects on membrane potential.[14] Potentiates β-lactam antibiotics.[13]
Rhodanines (Compound 1) S. aureus UppS~2.6 µM0.25 - 4Active against MRSA, VRE, L. monocytogenes, and B. anthracis. Shows strong synergism with methicillin.[1]
Bisphosphonates (BPH-629) E. coli UppS~0.3 µMNot specifiedA well-known class of UppS inhibitors, though selectivity can be a concern.[1][2][4]
Aryl-diketo acids UppSNot specifiedActive against MRSAPotent inhibitors with demonstrated antimicrobial activity.[2]
Tetramic/Tetronic acids UppS~100 nM rangeAntibacterial activity reportedIdentified through high-throughput screening.[2]
Dihydropyridines UppSDown to 40 nMAntibacterial activity reportedPotent inhibitors identified from screening efforts.[2]
Anthranilic Acids (Compound 2) E. coli UppS25 µM0.5 (vs. ΔtolC strain)Novel class discovered through virtual screening; efflux pump liability observed.[4][5][6]
Viridicatumtoxin Bacterial UppS4 µMActive vs. Gram-positives (inc. MRSA)Fungal molecule that preferentially inhibits UppS.[15]
Clomiphene UppSNot specifiedNot specifiedKnown estrogen receptor modulator also reported to inhibit UppS.[2][13]

Note: Direct comparison is challenging as experimental conditions, target organisms, and enzyme sources can vary between studies.

Experimental Methodologies

The evaluation of UppS inhibitors typically involves a combination of enzymatic assays to determine direct inhibition and microbiological assays to assess whole-cell antibacterial activity.

UppS Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified UppS. A common method involves radiolabeled substrates.

Principle: The assay quantifies the incorporation of a radiolabeled substrate, such as [14C]-IPP, into the final product, UPP. A reduction in radioactivity in the product in the presence of an inhibitor indicates enzymatic inhibition.

Detailed Protocol Outline:

  • Reaction Mixture Preparation: A typical reaction mixture includes HEPES buffer (pH 7.5), KCl, MgCl₂, FPP, and radiolabeled [14C]-IPP.[6]

  • Inhibitor Addition: The test compound (e.g., this compound), dissolved in a solvent like DMSO, is added to the reaction mixture at various concentrations.[6] A control reaction contains only the solvent.

  • Enzyme Addition: The reaction is initiated by adding a specific concentration of purified UppS enzyme. The enzyme concentration should be chosen to ensure substrate consumption does not exceed 30% during the assay period.[6]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 30 minutes).[6][16]

  • Reaction Termination: The reaction is stopped, often by freezing in liquid nitrogen.[6]

  • Product Separation and Quantification: The radiolabeled UPP product is separated from the unreacted [14C]-IPP substrate, typically using thin-layer chromatography (TLC) or other chromatographic techniques. The radioactivity of the product spot is quantified using a phosphorimager or scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the product formation in the presence of the inhibitor to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

Assay_Workflow cluster_workflow Enzyme Inhibition Assay Workflow A 1. Prepare Reaction Mix (Buffer, MgCl₂, FPP, [¹⁴C]-IPP) B 2. Add Test Inhibitor (e.g., this compound in DMSO) A->B C 3. Initiate with Purified UppS Enzyme B->C D 4. Incubate (e.g., 30 min @ 25°C) C->D E 5. Stop Reaction (e.g., Liquid Nitrogen) D->E F 6. Separate Product (e.g., TLC) E->F G 7. Quantify Radioactivity of UPP Product F->G H 8. Calculate % Inhibition & Determine IC₅₀ G->H

Figure 2. General workflow for a radioactivity-based UppS enzyme inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay

This assay determines the whole-cell antibacterial activity of an inhibitor.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the inhibitor in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth after an incubation period.

Detailed Protocol Outline:

  • Inoculum Preparation: A pure culture of the test bacterium (e.g., S. aureus, E. coli) is grown to a specific optical density and then diluted to a standardized concentration (e.g., 10^5 CFU/mL).[4]

  • Serial Dilution: The test inhibitor is serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[4] Positive (no inhibitor) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Determination: The plate is visually inspected for turbidity. The MIC is recorded as the lowest inhibitor concentration in a well with no visible growth.

Conclusion

This compound represents a promising development in the field of UppS inhibitors, particularly due to its demonstrated ability to potentiate existing β-lactam antibiotics.[9][13] While comprehensive, directly comparative data against all other classes of UppS inhibitors is not yet publicly available, the landscape of UppS inhibition research is rich and varied. Inhibitor classes such as rhodanines, bisphosphonates, and dihydropyridines have shown potent enzymatic inhibition and whole-cell activity against clinically relevant pathogens.[1][2] Future research should focus on structure-guided design to improve the potency and pharmacokinetic properties of these novel compounds, providing a new line of defense against multidrug-resistant bacteria.

References

Unraveling a Case of Mistaken Identity: JPD447 and the Anticancer Agent PIM447

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of JPD447 and PIM447 reveals a fundamental divergence in their therapeutic targets and mechanisms of action. Contrary to a potential misunderstanding, these are not related compounds for similar applications. PIM447 is a pan-PIM kinase inhibitor investigated for its anticancer properties. In contrast, this compound is an antibacterial agent that functions as an inhibitor of undecaprenyl pyrophosphate synthase (UppS), an enzyme crucial for bacterial cell wall synthesis.[1][2][3] This guide will now focus on a detailed overview of PIM447, a compound of significant interest to the oncology research community.

A Comprehensive Guide to the Pan-PIM Kinase Inhibitor PIM447 (LGH447)

PIM447, also known as LGH447, is a potent and selective, orally available pan-PIM kinase inhibitor.[3][4] The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family comprises three serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in the regulation of cell proliferation, survival, and apoptosis.[5] Overexpression of PIM kinases is associated with various hematologic malignancies and solid tumors, making them an attractive therapeutic target in oncology.[5]

Performance and Preclinical Data of PIM447

PIM447 has demonstrated significant preclinical activity in various cancer models, most notably in multiple myeloma. It exhibits dual antimyeloma and bone-protective effects.[1][6]

Table 1: In Vitro Activity of PIM447

ParameterValueCell Line/TargetReference
Ki (PIM1) 6 pMPIM1 Kinase[2][3][4]
Ki (PIM2) 18 pMPIM2 Kinase[2][3][4]
Ki (PIM3) 9 pMPIM3 Kinase[2][3][4]
Antiproliferative Effect (IC50) 0.05-10 µM (24-72 hours)Multiple Myeloma (MM) cells[4]
Apoptosis Induction 10 µM (6-24 hours)MM1S and OPM-2 cells[4]
Cell Cycle Arrest 0.1-10 µM (48 hours)G0-G1 phase arrest in MM1S and OPM-2 cells[4]

Table 2: In Vivo Efficacy of PIM447

ModelEffectReference
Disseminated Murine Model of Human Myeloma Significantly reduced tumor burden and prevented tumor-associated bone loss.[1][6]
KG-1 AML Mouse Xenograft Model Demonstrated single-agent antitumor activity.[2]
Mechanism of Action

PIM447 exerts its anticancer effects through the inhibition of PIM kinases, leading to the modulation of downstream signaling pathways that control cell survival and proliferation.

Key mechanistic actions include:

  • Induction of Apoptosis: PIM447 induces apoptosis, in part, by decreasing the phosphorylation of the pro-apoptotic protein Bad at Ser112.[1][2]

  • Cell Cycle Disruption: The compound causes cell cycle arrest at the G0-G1 phase.[4]

  • Inhibition of mTORC1 Pathway: PIM447 inhibits the mTORC1 pathway, as evidenced by the reduced phosphorylation of its downstream targets like S6RP and 4EBP1.[1][7]

  • Downregulation of c-Myc: Treatment with PIM447 leads to a decrease in the levels of the oncoprotein c-Myc.[1]

Below is a diagram illustrating the signaling pathway affected by PIM447.

PIM447_Mechanism cluster_downstream Downstream Effects PIM447 PIM447 PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) PIM447->PIM_Kinase Inhibits Bad p-Bad (Ser112)↓ cMyc c-Myc↓ mTORC1 mTORC1 Pathway↓ Apoptosis Apoptosis↑ Bad->Apoptosis Cell_Cycle Cell Cycle Arrest (G0/G1)↑ cMyc->Cell_Cycle Proliferation Cell Proliferation↓ cMyc->Proliferation mTORC1->Proliferation

Caption: Mechanism of action of PIM447.

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the efficacy and mechanism of PIM447.

1. Cell Viability and Proliferation Assays

  • Objective: To determine the effect of PIM447 on the viability and proliferation of cancer cells.

  • Methodology:

    • Cancer cell lines (e.g., multiple myeloma cell lines MM1S, OPM-2) are seeded in 96-well plates.

    • Cells are treated with increasing concentrations of PIM447 (e.g., 0.05-10 µM) for various time points (e.g., 24, 48, 72 hours).

    • Cell viability is assessed using assays such as AlamarBlue or CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).

    • Absorbance is measured using a microplate reader, and the percentage of viable cells is calculated relative to untreated controls.

    • IC50 values are determined by non-linear regression analysis.

Cell_Viability_Workflow start Seed Cancer Cells (96-well plate) treat Treat with PIM447 (increasing concentrations) start->treat incubate Incubate (24, 48, 72 hours) treat->incubate add_reagent Add Viability Reagent (e.g., AlamarBlue, MTS) incubate->add_reagent measure Measure Absorbance add_reagent->measure analyze Calculate Viability & Determine IC50 measure->analyze

Caption: Workflow for cell viability assay.

2. Western Blotting (Immunoblotting)

  • Objective: To analyze the protein expression levels of PIM kinases and their downstream targets.

  • Methodology:

    • Cells are treated with PIM447 for specified durations.

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PIM1, PIM2, PIM3, p-Bad, c-Myc, p-S6RP).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Apoptosis Assay (Annexin V Staining)

  • Objective: To quantify the induction of apoptosis by PIM447.

  • Methodology:

    • Cells are treated with PIM447.

    • Cells are harvested and washed with PBS.

    • Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

    • The percentage of apoptotic cells (Annexin V-positive) is determined by flow cytometry.

Apoptosis_Assay_Workflow start Treat Cells with PIM447 harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify Apoptotic Cells (Annexin V+/PI- and Annexin V+/PI+) analyze->quantify

Caption: Workflow for apoptosis assay.

4. In Vivo Xenograft Studies

  • Objective: To evaluate the antitumor efficacy of PIM447 in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with human cancer cells.

    • Once tumors are established, mice are randomized into treatment and control groups.

    • PIM447 is administered orally at a specified dose and schedule.

    • Tumor volume and body weight are monitored regularly.

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).

Synergistic Combinations

PIM447 has demonstrated strong synergistic effects when combined with standard-of-care treatments for multiple myeloma, including:

  • Bortezomib + Dexamethasone[1]

  • Lenalidomide + Dexamethasone[1]

  • Pomalidomide + Dexamethasone[1]

This suggests that PIM447 could be a valuable component of combination therapies for this malignancy.

References

A Comparative Analysis of JPD447 and Clavulanic Acid: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison between the efficacy of JPD447 and clavulanic acid cannot be provided at this time, as publicly available scientific literature and drug development databases do not contain information on a compound designated "this compound." Extensive searches have yielded no data regarding its mechanism of action, efficacy, or any associated experimental protocols.

This guide will, therefore, focus on providing a comprehensive overview of clavulanic acid, a widely studied and clinically significant β-lactamase inhibitor, to serve as a reference point for researchers, scientists, and drug development professionals.

Clavulanic Acid: A Potent β-Lactamase Inhibitor

Clavulanic acid is a natural product isolated from the bacterium Streptomyces clavuligerus. While it possesses weak intrinsic antibacterial activity, its primary therapeutic value lies in its ability to inhibit β-lactamase enzymes produced by various bacteria. These enzymes are a primary mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins, as they hydrolyze the β-lactam ring, rendering the antibiotic ineffective.

Mechanism of Action

Clavulanic acid acts as a "suicide inhibitor" or a mechanism-based inactivator of β-lactamases. Its structure closely resembles that of β-lactam antibiotics, allowing it to bind to the active site of the β-lactamase enzyme. The subsequent enzymatic reaction leads to the formation of a stable, covalent intermediate with a serine residue in the active site. This process irreversibly inactivates the enzyme, preventing it from destroying β-lactam antibiotics. The antibiotic is then free to exert its antibacterial effect by inhibiting bacterial cell wall synthesis.

The following diagram illustrates the mechanism of β-lactamase inactivation by clavulanic acid.

G cluster_0 Bacterial Resistance cluster_1 Action of Clavulanic Acid Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Beta_Lactam_Antibiotic->Bacterial_Cell_Wall Inhibits Synthesis Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic Inactive_Enzyme Inactive β-Lactamase (Covalent Adduct) Beta_Lactamase->Inactive_Enzyme Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->Beta_Lactamase Irreversible Inhibition Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Leads to

Figure 1. Mechanism of β-lactamase inhibition by clavulanic acid, protecting β-lactam antibiotics from degradation.

Efficacy and Clinical Use

Clavulanic acid is most commonly combined with amoxicillin (as co-amoxiclav) and ticarcillin. These combinations are effective against a broad spectrum of β-lactamase-producing bacteria, including strains of Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis, and various Enterobacteriaceae.

The efficacy of clavulanic acid is typically measured by its ability to lower the Minimum Inhibitory Concentration (MIC) of a partner β-lactam antibiotic against a resistant bacterial strain.

Experimental Protocols

Standard methodologies are employed to assess the efficacy of β-lactamase inhibitors like clavulanic acid.

Minimum Inhibitory Concentration (MIC) Determination

Protocol:

  • Bacterial Strains: A panel of β-lactamase-producing bacterial strains is selected.

  • Culture Media: Mueller-Hinton broth or agar is typically used.

  • Antibiotic and Inhibitor Preparation: Stock solutions of the β-lactam antibiotic and clavulanic acid are prepared and serially diluted.

  • Assay Setup:

    • Broth Microdilution: A 96-well microtiter plate is prepared with serial dilutions of the β-lactam antibiotic alone and in combination with a fixed concentration of clavulanic acid (e.g., 2 or 4 µg/mL).

    • Agar Dilution: Agar plates containing serial dilutions of the β-lactam antibiotic alone and in combination with a fixed concentration of clavulanic acid are prepared.

  • Inoculation: Each well or plate is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction (e.g., four-fold or greater) in the MIC of the β-lactam antibiotic in the presence of clavulanic acid indicates effective β-lactamase inhibition.

The following diagram outlines the general workflow for determining the MIC of an antibiotic in the presence of a β-lactamase inhibitor.

G A Prepare Serial Dilutions of β-Lactam Antibiotic C Inoculate with Standardized Bacterial Suspension A->C B Prepare Serial Dilutions of β-Lactam Antibiotic + Fixed Concentration of Inhibitor B->C D Incubate at 35-37°C for 16-20 hours C->D E Determine MIC (Lowest Concentration with No Growth) D->E F Compare MICs E->F G Efficacy of Inhibitor Demonstrated F->G Significant MIC Reduction

Figure 2. Experimental workflow for Minimum Inhibitory Concentration (MIC) testing of a β-lactamase inhibitor.

Conclusion

Clavulanic acid remains a cornerstone in combating bacterial resistance to β-lactam antibiotics. Its well-understood mechanism of action and extensive clinical data provide a robust framework for evaluating novel β-lactamase inhibitors. While a direct comparison with this compound is not feasible due to the absence of data, the methodologies and principles outlined for clavulanic acid serve as a standard for the assessment of any new compound in this class. Researchers and drug development professionals are encouraged to utilize these established protocols in their investigations. Should information on this compound become available, a comprehensive comparative analysis can be conducted.

Comparative Efficacy of Beta-Lactamase Inhibitors: A Focus on Avibactam

Author: BenchChem Technical Support Team. Date: November 2025

The rise of antibiotic resistance, largely driven by the production of beta-lactamase enzymes in bacteria, presents a significant challenge in modern medicine.[1][2][3] These enzymes inactivate beta-lactam antibiotics by hydrolyzing their characteristic four-membered ring.[1][2][3][4] To counter this, beta-lactamase inhibitors (BLIs) are co-administered with beta-lactam antibiotics. This guide provides a comparative analysis of Avibactam, a novel non-beta-lactam BLI, against other established and new inhibitors, offering researchers and drug development professionals a comprehensive overview of their relative performance based on available data.

Mechanism of Action: A Tale of Two Strategies

Beta-lactamase inhibitors primarily operate through two main mechanisms. Traditional inhibitors like clavulanic acid, sulbactam, and tazobactam are "suicide inhibitors" that irreversibly bind to the beta-lactamase enzyme, leading to its inactivation.[5] Newer agents, such as Avibactam, employ a different strategy. Avibactam is a diazabicyclooctane (DBO) that forms a reversible covalent bond with the serine residue in the active site of the beta-lactamase.[6] This reversible binding is highly efficient, effectively sequestering the enzyme and preventing it from hydrolyzing the partner antibiotic.[6]

Quantitative Comparison of Inhibitor Potency

The efficacy of beta-lactamase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below summarizes the available IC50 values for Avibactam and other clinically relevant inhibitors against various beta-lactamase enzymes.

InhibitorTarget EnzymeIC50 (nM)Reference
AvibactamCTX-M-158[7]
KPC-24[6]
AmpC2[6]
TazobactamCTX-M-1539[7]
TEM-1100[8]
Clavulanic AcidCTX-M-15160[7]
TEM-160[8]
SulbactamTEM-1400[8]

Note: IC50 values can vary depending on the experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

The determination of inhibitor potency against beta-lactamases typically involves spectrophotometric assays using a chromogenic substrate like nitrocefin. The hydrolysis of nitrocefin by beta-lactamase results in a color change that can be measured over time.

General Protocol for IC50 Determination:
  • Reagent Preparation:

    • Prepare a stock solution of the beta-lactamase enzyme in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Prepare stock solutions of the inhibitor and the chromogenic substrate (e.g., nitrocefin) in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor to be tested.

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme solution to each well.

    • Add the different concentrations of the inhibitor to the respective wells.

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.

    • Initiate the reaction by adding the nitrocefin solution to all wells.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin) in a kinetic mode for a set duration (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the rate of hydrolysis for each inhibitor concentration by determining the change in absorbance over time.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizing the Landscape of Beta-Lactamase Inhibition

To better understand the processes involved, the following diagrams illustrate the mechanism of beta-lactamase action and a typical workflow for evaluating inhibitors.

Beta_Lactamase_Inhibition cluster_pathway Mechanism of Beta-Lactamase Action and Inhibition Beta_Lactam_Antibiotic Beta_Lactam_Antibiotic Beta_Lactamase Beta_Lactamase Beta_Lactam_Antibiotic->Beta_Lactamase Binding Inactive_Complex Acyl-Enzyme Intermediate Beta_Lactamase->Inactive_Complex Acylation Inhibited_Enzyme Inhibited Beta-Lactamase Beta_Lactamase->Inhibited_Enzyme Inhibition Hydrolyzed_Antibiotic Hydrolyzed_Antibiotic Inactive_Complex->Hydrolyzed_Antibiotic Deacylation (Hydrolysis) BLI Beta-Lactamase Inhibitor (e.g., Avibactam) BLI->Inhibited_Enzyme

Caption: Mechanism of beta-lactamase action and inhibition.

Experimental_Workflow cluster_workflow Workflow for Beta-Lactamase Inhibitor Evaluation Start Start Reagent_Prep Reagent Preparation (Enzyme, Inhibitor, Substrate) Start->Reagent_Prep Assay_Setup Assay Setup in Microplate (Enzyme + Inhibitor Incubation) Reagent_Prep->Assay_Setup Reaction_Start Initiate Reaction (Add Chromogenic Substrate) Assay_Setup->Reaction_Start Data_Acquisition Kinetic Absorbance Reading Reaction_Start->Data_Acquisition Data_Analysis Calculate Reaction Rates and % Inhibition Data_Acquisition->Data_Analysis IC50_Determination IC50 Value Determination Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: General workflow for evaluating beta-lactamase inhibitors.

Conclusion and Future Directions

Avibactam demonstrates potent inhibition across a broad range of clinically important beta-lactamases, including Class A (like KPC and CTX-M), Class C (AmpC), and some Class D enzymes.[6][9] Its novel mechanism of action and broad-spectrum activity make it a valuable tool in combating antibiotic resistance. However, it is not active against metallo-beta-lactamases (Class B).[9] The development of new BLIs continues to be a critical area of research. Future work will likely focus on developing inhibitors with activity against an even broader spectrum of beta-lactamases, including the challenging metallo-beta-lactamases, to ensure the continued efficacy of our beta-lactam antibiotic arsenal.

References

Unveiling Synergistic Potential: A Comparative Analysis of a Novel β-Lactamase Inhibitor with Penicillins

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on evaluating the synergistic effects of novel β-lactamase inhibitors, such as the hypothetical JPD447, with various penicillin-class antibiotics.

Introduction

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, presents a significant challenge in the treatment of infectious diseases.[1][2][3] β-lactamases inactivate β-lactam antibiotics, including penicillins, by hydrolyzing the amide bond in the β-lactam ring.[2][3] One successful strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor.[1][2][4] These inhibitors bind to and inactivate the β-lactamase, thereby protecting the penicillin and allowing it to exert its antibacterial effect.[1][4] This guide provides a framework for evaluating the synergistic potential of a novel β-lactamase inhibitor, here hypothetically named this compound, in combination with different penicillins. The methodologies and data presentation formats are based on established practices in the field.

Quantitative Analysis of Synergistic Activity

The synergistic effect of a β-lactamase inhibitor and a penicillin is typically quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of the penicillin in the presence of the inhibitor. The following table summarizes hypothetical data for this compound in combination with three different penicillins against a β-lactamase-producing strain of Escherichia coli.

PenicillinPenicillin MIC Alone (µg/mL)Penicillin MIC with this compound (4 µg/mL) (µg/mL)Fold Reduction in MICFractional Inhibitory Concentration Index (FICI)Interpretation
Ampicillin2568320.531Synergy
Piperacillin1284320.531Synergy
Amoxicillin51216320.531Synergy

Note: The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where FICI ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • A two-fold serial dilution of the penicillin and a fixed concentration of this compound are prepared in a 96-well microtiter plate with Mueller-Hinton broth.

  • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Control wells containing only the medium, the bacteria, the penicillin alone, and this compound alone are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is read as the lowest concentration of the antibiotic that shows no visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to determine the FICI and assess the synergistic interaction between two antimicrobial agents.

Protocol:

  • A 96-well microtiter plate is prepared with serial dilutions of the penicillin along the x-axis and serial dilutions of this compound along the y-axis.

  • Each well is inoculated with a standardized bacterial suspension.

  • The plate is incubated, and the MIC of each drug in combination is determined.

  • The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Time-Kill Assay

Time-kill assays provide information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.

Protocol:

  • Flasks containing Mueller-Hinton broth are inoculated with a standardized bacterial suspension.

  • The penicillin, this compound, and the combination of both are added to the flasks at concentrations relative to their MICs (e.g., 1x MIC, 2x MIC).

  • A control flask with no antimicrobial agents is included.

  • The flasks are incubated at 37°C with shaking.

  • Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

Visualizing Experimental Workflows and Mechanisms

Experimental_Workflow_for_Synergy_Testing cluster_preparation Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Bacterial_Culture Bacterial Culture (β-lactamase producer) MIC_Assay MIC Determination (Penicillin +/- this compound) Bacterial_Culture->MIC_Assay Checkerboard Checkerboard Assay Bacterial_Culture->Checkerboard Time_Kill Time-Kill Assay Bacterial_Culture->Time_Kill Antibiotics Penicillins & this compound Antibiotics->MIC_Assay Antibiotics->Checkerboard Antibiotics->Time_Kill MIC_Reduction Calculate Fold Reduction in MIC MIC_Assay->MIC_Reduction FICI_Calculation Calculate FICI Checkerboard->FICI_Calculation Killing_Kinetics Analyze Killing Kinetics Time_Kill->Killing_Kinetics Synergy_Determination Determine Synergy, Additivity, or Antagonism MIC_Reduction->Synergy_Determination FICI_Calculation->Synergy_Determination Killing_Kinetics->Synergy_Determination

Caption: Workflow for assessing the synergistic effect of this compound with penicillins.

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Cell_Wall_Synthesis_Inhibition Cell Wall Synthesis Inhibition → Cell Lysis PBP->Cell_Wall_Synthesis_Inhibition Beta_Lactamase β-Lactamase Inactive_Penicillin Inactive Penicillin Beta_Lactamase->Inactive_Penicillin Inactive_Beta_Lactamase Inactive β-Lactamase Beta_Lactamase->Inactive_Beta_Lactamase Penicillin Penicillin Penicillin->PBP Binding Penicillin->Beta_Lactamase Hydrolysis This compound This compound (β-Lactamase Inhibitor) This compound->Beta_Lactamase Inhibition

Caption: Mechanism of synergistic action between a penicillin and a β-lactamase inhibitor.

Conclusion

The combination of a β-lactamase inhibitor with a penicillin can be a powerful strategy to overcome bacterial resistance. The experimental protocols and data analysis methods outlined in this guide provide a robust framework for evaluating the synergistic potential of novel compounds like this compound. A thorough in vitro characterization is a critical first step in the development of new combination therapies to address the growing threat of antibiotic-resistant infections. Further in vivo studies are necessary to confirm the clinical efficacy of promising combinations.

References

Independent Verification of JPD447 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of JPD447, a novel inhibitor of undecaprenyl pyrophosphate synthase (UppS), with other alternatives. The information presented is supported by experimental data from publicly available scientific literature to aid in the independent verification of its activity.

Introduction to this compound and its Mechanism of Action

This compound is a novel small molecule inhibitor of undecaprenyl pyrophosphate synthase (UppS), an essential enzyme in the bacterial cell wall biosynthesis pathway.[1] this compound is a derivative of MAC-0547630 and acts by potentiating the activity of β-lactam antibiotics.[1]

The primary mechanism of action of this compound is the inhibition of UppS, which catalyzes the synthesis of undecaprenyl pyrophosphate (UPP). UPP is a lipid carrier essential for the translocation of peptidoglycan precursors across the bacterial cell membrane. By inhibiting UppS, this compound depletes the pool of this essential carrier, thereby disrupting cell wall synthesis and rendering bacteria, particularly Gram-positive strains, more susceptible to β-lactam antibiotics.

Comparative Analysis of UppS Inhibitors

Several classes of compounds have been identified as inhibitors of UppS. This section provides a comparative overview of this compound and its alternatives based on their reported inhibitory activities.

Table 1: Comparison of IC50 Values for Various UppS Inhibitors

Compound ClassRepresentative CompoundTarget Organism/EnzymeIC50 (µM)Reference
PyrazolopyrimidineThis compoundStaphylococcus aureus UppSData not publicly available-
PyrazolopyrimidineMAC-0547630Staphylococcus aureus UppSPotent (nanomolar)[2]
BisphosphonateBPH-629Escherichia coli UppSPotent inhibitor[3][4]
Anthranilic Acid DerivativeCompound 2Escherichia coli UppS25[3][4][5]
RhodanineCompound 1Staphylococcus aureus UppS~2.6[6]
Tetramic AcidCompound 1Streptococcus pneumoniae UppS0.45[7]

Note: Direct comparative studies of this compound with other UppS inhibitors under identical experimental conditions are not yet available in the public domain. The data presented is compiled from different studies and should be interpreted with caution.

Experimental Data on β-Lactam Potentiation

A key activity of this compound is its ability to potentiate the efficacy of β-lactam antibiotics against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Synergistic Activity of UppS Inhibitors with β-Lactam Antibiotics

UppS Inhibitorβ-Lactam AntibioticBacterial StrainFractional Inhibitory Concentration Index (FICI)OutcomeReference
Rhodanine (Compound 1)MethicillinMRSA (USA300)0.11Strong Synergy[6]
This compoundCefuroximeMRSAPotentiates activity-

Note: Quantitative FICI data for this compound from peer-reviewed publications is not yet available. The FICI is a measure of the synergistic effect of two drugs. An FICI of ≤ 0.5 is generally considered synergistic.

Detailed Experimental Protocols

For independent verification of this compound's activity, the following detailed experimental protocols are provided.

UppS Enzyme Activity Assay (Radiolabeled Substrate Method)

This assay measures the enzymatic activity of UppS by quantifying the formation of radiolabeled undecaprenyl pyrophosphate ([¹⁴C]UPP).

Materials:

  • Purified UppS enzyme

  • HEPES buffer (100 mM, pH 7.5)

  • KCl (50 mM)

  • MgCl₂ (0.5 mM)

  • Farnesyl pyrophosphate (FPP) (1.5 µM)

  • [¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP) (12 µM)

  • This compound or alternative inhibitor dissolved in DMSO

  • DMSO (for control)

  • Liquid nitrogen

  • Silica gel 60 TLC plates

  • Mobile phase: 1-propanol / ammonium hydroxide / water (6/3/1 v/v/v)

  • Radioactivity scanner

Procedure:

  • Prepare the reaction mixture in a final volume of 40 µL, containing HEPES buffer, KCl, MgCl₂, FPP, and [¹⁴C]-IPP.

  • Add 2 µL of the inhibitor solution (or DMSO for control) to the reaction mixture. The final DMSO concentration should be 5% (v/v).

  • Initiate the reaction by adding the purified UppS enzyme.

  • Incubate the reaction mixture for 30 minutes at 25°C.

  • Stop the reaction by freezing the mixture with liquid nitrogen.

  • Lyophilize the reaction mixture and resuspend it in 10 µL of purified water.

  • Spot the resuspended sample onto a Silica gel 60 TLC plate.

  • Separate the radiolabeled substrate ([¹⁴C]-IPP) and product ([¹⁴C]UPP) using the prepared mobile phase.

  • Quantify the amount of [¹⁴C]UPP formed using a radioactivity scanner.

  • Calculate the percent inhibition by comparing the amount of product formed in the presence of the inhibitor to the control.

  • Determine the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations.[3]

Checkerboard Assay for β-Lactam Synergy

The checkerboard assay is a common method to assess the synergistic effect of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspension of the test organism (e.g., MRSA) adjusted to 0.5 McFarland standard

  • Stock solutions of this compound (or alternative inhibitor) and a β-lactam antibiotic (e.g., oxacillin)

  • Incubator (35°C ± 2°C)

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Create two-fold serial dilutions of the β-lactam antibiotic horizontally across the plate (e.g., columns 1-10).

  • Create two-fold serial dilutions of this compound vertically down the plate (e.g., rows A-G).

  • The wells will now contain various combinations of concentrations of the two compounds. Include a row and a column with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well without any drug.

  • Prepare a bacterial inoculum diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the bacterial inoculum to each well. The final volume in each well will be 100 µL.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • After incubation, determine the MIC of each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) using the following formula: FICI = FIC of drug A + FIC of drug B Where:

    • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

  • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[8][9][10]

Visualizing the Mechanism and Workflow

Signaling Pathway: Bacterial Cell Wall Synthesis and UppS Inhibition

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior FPP Farnesyl-PP (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl-PP (IPP) IPP->UppS UPP Undecaprenyl-PP (UPP) UppS->UPP synthesis Lipid_II_synthesis Lipid II Synthesis UPP->Lipid_II_synthesis This compound This compound This compound->UppS inhibition Lipid_II Lipid II Lipid_II_synthesis->Lipid_II Translocation Translocation Lipid_II->Translocation Peptidoglycan Peptidoglycan (Cell Wall) Translocation->Peptidoglycan incorporation

Caption: Mechanism of UppS inhibition by this compound in the bacterial cell wall synthesis pathway.

Experimental Workflow: Verification of UppS Inhibitor Activity

G start Start protein_purification Purify UppS Enzyme start->protein_purification mic_determination Determine MIC of Inhibitor and β-lactam Alone start->mic_determination ic50_determination Determine IC50 (UppS Enzyme Assay) protein_purification->ic50_determination checkerboard_assay Perform Checkerboard Assay ic50_determination->checkerboard_assay mic_determination->checkerboard_assay fici_calculation Calculate FICI checkerboard_assay->fici_calculation evaluate_synergy Evaluate Synergy fici_calculation->evaluate_synergy synergistic Synergistic Effect (FICI ≤ 0.5) evaluate_synergy->synergistic Yes not_synergistic No Synergistic Effect (FICI > 0.5) evaluate_synergy->not_synergistic No end End synergistic->end not_synergistic->end

Caption: Experimental workflow for verifying the activity and synergy of a UppS inhibitor.

References

PIM447: A Pan-PIM Kinase Inhibitor for Relapsed/Refractory Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical and clinical studies on PIM447 (LGH447), a novel pan-PIM kinase inhibitor, reveals its potential as a therapeutic agent for multiple myeloma, particularly in combination with existing standards of care. This guide synthesizes key findings on its mechanism of action, clinical efficacy, safety profile, and experimental protocols from pivotal studies, offering valuable insights for researchers, scientists, and drug development professionals.

Performance Comparison

PIM447 has demonstrated significant preclinical synergistic effects when combined with standard multiple myeloma treatments. The combination indices (CI) from in vitro studies indicate a potent synergistic interaction, suggesting that PIM447 can enhance the efficacy of these therapies. A combination index of less than 1 indicates synergy.

CombinationCell LineDuration of TreatmentCombination Index (CI)Source
PIM447 + Bortezomib + DexamethasoneMM1S48 hours0.002[1][2]
PIM447 + Lenalidomide + DexamethasoneMM1S72 hours0.065[1][2]
PIM447 + Pomalidomide + DexamethasoneMM1S72 hours0.077[1][2]

Clinical data from a first-in-human Phase I study in patients with relapsed and/or refractory multiple myeloma has established the safety and preliminary efficacy of PIM447 as a single agent.

ParameterValueSource
Maximum Tolerated Dose (MTD)500 mg once daily[3][4]
Recommended Dose (RD)300 mg once daily[3]
Disease Control Rate72.2%[3]
Clinical Benefit Rate25.3%[3]
Overall Response Rate8.9%[3]
Median Progression-Free Survival at RD10.9 months[3]

A separate Phase I study in Japanese patients with relapsed and/or refractory multiple myeloma showed an overall response rate of 15.4% and a disease control rate of 69.2%.[5][6]

Experimental Protocols

In Vitro Synergy Assessment

Objective: To evaluate the synergistic anti-myeloma effects of PIM447 in combination with other agents.

Methodology:

  • Cell Culture: Myeloma cell lines (e.g., MM1S, RPMI-8226) were cultured under standard conditions.

  • Drug Treatment: Cells were treated with double and triple combinations of PIM447 and other anti-myeloma agents (bortezomib, lenalidomide, pomalidomide, and dexamethasone) for 48 to 72 hours.

  • Cell Viability Analysis: Cell viability was assessed using the MTT assay.

  • Synergy Quantification: The potency of each combination was quantified using Calcusyn software, which calculates a combination index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates a synergistic effect.[1]

Mechanism of Action Studies

Objective: To elucidate the molecular mechanisms by which PIM447 exerts its anti-myeloma effects.

Methodology:

  • Immunoblotting: Protein levels of key signaling molecules were analyzed by Western blot. For example, MM1S cells were treated with PIM447, and the levels of total and phosphorylated c-Myc, phospho-Bad (Ser112), and downstream targets of the mTORC1 pathway (e.g., 4EBP1, P70S6) were examined.[1][2]

  • Quantitative PCR (qPCR): Gene expression changes were quantified using qPCR.

  • Immunofluorescence: The subcellular localization and expression of proteins of interest were visualized using immunofluorescence microscopy.

  • Cell Cycle Analysis: The effect of PIM447 on cell cycle distribution was analyzed by flow cytometry after propidium iodide staining.[1][2]

Phase I Clinical Trial Protocol

Objective: To determine the maximum tolerated dose (MTD), recommended dose (RD), safety, pharmacokinetics, and preliminary anti-myeloma activity of PIM447.

Methodology:

  • Patient Population: Patients with relapsed and/or refractory multiple myeloma who had received a median of four prior therapies were enrolled.

  • Study Design: This was a multicenter, open-label, dose-escalation study.

  • Drug Administration: PIM447 was administered orally once daily in escalating doses ranging from 70 to 700 mg in 28-day continuous cycles.

  • Endpoint Assessment: The primary endpoints were the determination of MTD and RD. Secondary endpoints included safety, pharmacokinetics, and anti-myeloma activity, which was assessed using the modified International Myeloma Working Group criteria.[3]

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of PIM447 and a typical experimental workflow for its evaluation.

PIM447_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_pim_kinase PIM Kinase cluster_downstream Downstream Effects Cytokine/Growth Factor Receptors Cytokine/Growth Factor Receptors PIM PIM Kinases (PIM1, PIM2, PIM3) Cytokine/Growth Factor Receptors->PIM Activates mTORC1 mTORC1 Pathway PIM->mTORC1 Activates cMyc c-Myc PIM->cMyc Stabilizes pBad p-Bad (Ser112) PIM->pBad Phosphorylates CellCycleArrest Cell Cycle Arrest mTORC1->CellCycleArrest cMyc->CellCycleArrest Apoptosis Apoptosis pBad->Apoptosis Inhibits PIM447 PIM447 PIM447->PIM Inhibits

Caption: PIM447 inhibits PIM kinases, leading to downstream effects on the mTORC1 pathway, c-Myc, and Bad, ultimately resulting in apoptosis and cell cycle arrest in myeloma cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials CellCulture Myeloma Cell Culture DrugTreatment PIM447 +/- Other Agents CellCulture->DrugTreatment ViabilityAssay Cell Viability Assay (MTT) DrugTreatment->ViabilityAssay MechanismStudies Mechanism of Action Studies (Western Blot, qPCR, Flow Cytometry) DrugTreatment->MechanismStudies AnimalModel Myeloma Xenograft Model ViabilityAssay->AnimalModel Promising results lead to MechanismStudies->AnimalModel PIM447Treatment PIM447 Administration AnimalModel->PIM447Treatment TumorMonitoring Tumor Growth Monitoring PIM447Treatment->TumorMonitoring Phase1 Phase I Clinical Trial TumorMonitoring->Phase1 Positive preclinical data supports SafetyEfficacy Assess Safety and Efficacy Phase1->SafetyEfficacy

References

Safety Operating Guide

Essential Safety and Disposal Procedures for JPD447

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and minimizing environmental impact. This document provides detailed procedural guidance for the safe disposal of JPD447, a novel class of UppS inhibitor.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is critical for safe handling and storage.

PropertyData
Molecular Formula C₂₀H₂₃FN₄
Molecular Weight 338.42 g/mol
Appearance Solid
Odor No data available
Storage (Powder) -20°C
Storage (in Solvent) -80°C
Hazard Identification and Safety Precautions

This compound is classified with specific hazards that necessitate careful handling to avoid adverse effects.[1]

Hazard ClassGHS CodeStatement
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Acute Aquatic Toxicity (Category 1)H400Very toxic to aquatic life.
Chronic Aquatic Toxicity (Category 1)H410Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE): To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used.[1]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup:

  • Use full personal protective equipment.[1]

  • Avoid breathing vapors, mist, dust, or gas.[1]

  • Ensure adequate ventilation and evacuate personnel to safe areas.[1]

  • Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.[1]

  • For liquid solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Dispose of contaminated material according to approved waste disposal procedures.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
Inhalation Immediately relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]

Proper Disposal Protocol for this compound

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant" (P501) .[1] This procedure ensures that the chemical, which is very toxic to aquatic life, does not contaminate the environment.[1]

Below is a logical workflow for the proper disposal of this compound.

G cluster_prep Preparation for Disposal cluster_container Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify this compound Waste (Unused product, contaminated materials) B Segregate from other incompatible wastes A->B Incompatibility with strong acids/alkalis, oxidizing/reducing agents C Select a suitable, leak-proof container with a lid B->C D Affix 'Hazardous Waste' label C->D E Clearly identify contents: 'this compound Waste' D->E F Store in a cool, well-ventilated area E->F G Keep container tightly sealed F->G H Contact Environmental Health & Safety (EHS) or approved waste disposal contractor G->H I Arrange for pickup and transport to an approved waste disposal plant H->I

This compound Disposal Workflow

References

Personal protective equipment for handling JPD447

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling JPD447. It offers procedural guidance for safe handling, personal protective equipment (PPE) selection, and disposal, grounded in established safety protocols for potent chemical compounds.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 1: Personal Protective Equipment (PPE) for this compound

OperationRecommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (double gloving with nitrile is recommended)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator)[2][3]
Preparing Solutions - Chemical fume hood- Chemical-resistant gloves (nitrile or neoprene)- Lab coat- Safety glasses with side shields or safety goggles[2]
General Laboratory Work - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants, closed-toe shoes)[2]

Experimental Protocols: Safe Handling Procedures

A systematic approach is necessary to minimize exposure and ensure safety when working with this compound.[2]

2.1. Weighing and Aliquoting Solid this compound

  • Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood or a powder-containment balance enclosure.[2] Ensure all necessary equipment, including disposable weighing boats and spatulas, is within reach to avoid unnecessary movement.

  • PPE: Don the appropriate PPE as outlined in Table 1.

  • Weighing: Carefully weigh the desired amount of this compound, minimizing the generation of dust.[2]

  • Aliquoting: If necessary, aliquot the compound into clearly labeled, sealed containers.

  • Decontamination: Wipe down the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposable materials as hazardous waste.[3]

2.2. Solution Preparation

  • Preparation: All solution preparations must be conducted within a certified chemical fume hood.[2]

  • PPE: Wear the appropriate PPE for preparing solutions as detailed in Table 1.

  • Dissolving: Slowly add the solid this compound to the solvent to prevent splashing.[2] Keep containers covered as much as possible during the process.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.[2]

Operational and Disposal Plans

3.1. Spill Management

In the event of a spill, immediately alert others in the vicinity.[3] Use a pre-prepared chemical spill kit to clean the area, working from the outside of the spill inward. All materials used for spill cleanup must be disposed of as hazardous waste.[3]

3.2. Waste Disposal

All waste generated from handling this compound must be treated as hazardous waste.[2][4]

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless compatibility has been confirmed.[2]

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.[2]

Visual Guides

To further clarify the procedural steps and the compound's mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Safe Handling Workflow for this compound

G This compound This compound This compound->Inhibition UppS Undecaprenyl Pyrophosphate Synthase (UppS) UPP Undecaprenyl pyrophosphate (UPP) UppS->UPP IPP Isopentenyl pyrophosphate (IPP) IPP->UppS FPP Farnesyl pyrophosphate (FPP) FPP->UppS CellWall Bacterial Cell Wall Biosynthesis UPP->CellWall Inhibition->UppS

Hypothesized Signaling Pathway Inhibition by this compound

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。